molecular formula C19H23N5O3 B15606208 Trimetrexate CAS No. 52128-35-5; 82952-64-5

Trimetrexate

Número de catálogo: B15606208
Número CAS: 52128-35-5; 82952-64-5
Peso molecular: 369.4 g/mol
Clave InChI: NOYPYLRCIDNJJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimetrexate is a member of quinazolines. It has a role as an antifungal drug.
A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients. Myelosuppression is its dose-limiting toxic effect.
This compound is a parenterally administered folate antagonist that is used as a second line therapy for severe Pneumocystis jirovecii (previously carinii) pneumonia. This compound therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
This compound is a methotrexate derivative with potential antineoplastic activity. this compound inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. this compound also exhibits antiviral activity. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and is indicated for amebiasis and has 4 investigational indications.
A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients. Myelosuppression is its dose-limiting toxic effect. [PubChem]
A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against PNEUMOCYSTIS PNEUMONIA in AIDS patients. Myelosuppression is its dose-limiting toxic effect.
See also: this compound Glucuronate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYPYLRCIDNJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023714
Record name Trimetrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimetrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL)
Record name Trimetrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMETREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimetrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name JB -11
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249008%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

52128-35-5, 72828-03-6
Record name Trimetrexate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52128-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimetrexate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052128355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimetrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trimetrexate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimetrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETREXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPN4ITI8T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMETREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimetrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215-217 °C, 215 - 217 °C
Record name Trimetrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimetrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Trimetrexate's Inhibition of Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate (B1681579) is a potent, non-classical antifolate agent that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Unlike classical folate antagonists such as methotrexate (B535133), this compound is lipophilic, allowing it to passively diffuse across cell membranes.[3][4] This property enables its entry into cells independent of the reduced folate carrier transport system, a common mechanism of resistance to other antifolates.[4][5] this compound has demonstrated efficacy as an antineoplastic and antiparasitic agent, notably in the treatment of Pneumocystis jirovecii pneumonia (PCP) in immunocompromised individuals.[1][6] This guide provides an in-depth technical overview of the mechanism of action of this compound as a DHFR inhibitor, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and experimental workflows.

Core Mechanism of Action

The primary molecular target of this compound is dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.[1][7] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[8][9] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins.[7][9]

This compound competitively binds to the active site of DHFR, preventing the binding of the endogenous substrate, DHF.[1][2] This inhibition leads to a depletion of the intracellular pool of THF. The downstream consequences of THF depletion are profound and culminate in the cessation of cellular proliferation and, ultimately, cell death.[1][10] The key effects include:

  • Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase and requires a THF derivative (N5,N10-methylenetetrahydrofolate) as a cofactor.

  • Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purines (adenine and guanine), which are necessary for both DNA and RNA synthesis.[7]

  • Disruption of Amino Acid Metabolism: The synthesis of certain amino acids, such as methionine and glycine, is dependent on THF-mediated one-carbon transfers.

By disrupting these fundamental biosynthetic pathways, this compound effectively halts the replication of rapidly dividing cells, such as cancer cells and pathogenic microorganisms.[2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against DHFR has been quantified across various species. This data is crucial for understanding its therapeutic index and spectrum of activity.

Species/Enzyme SourceParameterValue (nM)Reference(s)
Human DHFRIC504.74[11]
Toxoplasma gondii DHFRIC501.35[11]
Pneumocystis jirovecii DHFR (Wild-Type)KiValue not explicitly found, but variants show resistance with higher Ki[9]
Pneumocystis jirovecii DHFR (S31F variant)Ki>4-fold higher than wild-type[9]
Pneumocystis jirovecii DHFR (F36C variant)Ki~100-fold higher than wild-type[9]
Pneumocystis jirovecii DHFR (L65P variant)Ki>10-fold higher than wild-type[9]
Recombinant Human DHFRKD (for trimethoprim, a related antifolate)500[12]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; KD: Dissociation constant.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay is a standard method to determine the inhibitory activity of compounds like this compound against DHFR.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • Purified DHFR enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound (or other test inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer. Due to its light sensitivity, keep the solution on ice and protected from light.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup (96-well plate):

    • Add a small volume (e.g., 2 µL) of the this compound dilutions to the appropriate wells. Include wells with solvent only as a vehicle control.

    • Add the diluted DHFR enzyme solution to each well.

    • Include control wells: "Enzyme Control" (enzyme, no inhibitor), "Inhibitor Control" (inhibitor, no enzyme), and "Background Control" (buffer only).

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing both NADPH and DHF to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode. Record data points at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the kinetic curve.

    • Subtract the background rate from all other readings.

    • Determine the percent inhibition for each this compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

X-ray Crystallography of this compound-DHFR Complex

This technique provides high-resolution structural information on how this compound binds to the active site of DHFR.

Principle: A purified this compound-DHFR complex is crystallized, and the resulting crystal is exposed to an X-ray beam. The diffraction pattern is used to calculate the three-dimensional electron density map of the complex, revealing the precise atomic interactions between the inhibitor and the enzyme.

Generalized Protocol:

  • Protein Expression and Purification:

    • Express recombinant DHFR (e.g., from E. coli) and purify it to homogeneity using chromatographic techniques.

  • Complex Formation:

    • Incubate the purified DHFR with a molar excess of this compound and NADPH to ensure the formation of the ternary complex.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques such as sitting-drop or hanging-drop vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known DHFR structure.

    • Build and refine the atomic model of the this compound-DHFR complex against the experimental data.

  • Structural Analysis:

    • Analyze the refined structure to identify the key amino acid residues involved in binding this compound and the specific hydrogen bonds and hydrophobic interactions.

Visualizations

Signaling Pathway of DHFR Inhibition

Caption: Signaling pathway of DHFR inhibition by this compound.

Experimental Workflow for DHFR Inhibitor Characterization

DHFR_Inhibitor_Workflow start Start: Novel Compound biochem_assay Biochemical Assay: DHFR Enzyme Inhibition start->biochem_assay ic50_determination IC50 Determination biochem_assay->ic50_determination crystallography X-ray Crystallography ic50_determination->crystallography cellular_assays Cell-based Assays: - Cytotoxicity - Antifolate Activity ic50_determination->cellular_assays structural_analysis Structural Analysis of Binding Mode crystallography->structural_analysis lead_optimization Lead Optimization structural_analysis->lead_optimization in_vivo In Vivo Studies: - Efficacy - Pharmacokinetics cellular_assays->in_vivo in_vivo->lead_optimization end End: Drug Candidate lead_optimization->end

Caption: Experimental workflow for DHFR inhibitor characterization.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Trimetrexate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Trimetrexate. It is intended for researchers, scientists, and drug development professionals, offering detailed information and experimental protocols relevant to the study of this dihydrofolate reductase inhibitor.

Chemical Structure and Identification

This compound is a quinazoline (B50416) derivative and a non-classical folate antagonist.[1] Its chemical structure is characterized by a 2,4-diaminoquinazoline core linked to a 3,4,5-trimethoxyphenyl group via a methylamino bridge.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine[1]
CAS Number 52128-35-5[1]
Molecular Formula C₁₉H₂₃N₅O₃[2]
SMILES CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC[1]
InChIKey NOYPYLRCIDNJJB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. As a lipophilic molecule, it can passively diffuse across cell membranes.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 369.42 g/mol [2]
Melting Point 215-217 °C[4]
pKa 8.0[4]
LogP 2.55[4]
Water Solubility 31.4 mg/L[4]
Solubility in DMSO Approximately 100 mg/mL[1]
Solubility in Dimethylacetamide 10 - 15 mg/mL[1]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.

By binding to the active site of DHFR, this compound blocks the production of THF. This leads to a depletion of the intracellular THF pool, which in turn inhibits the synthesis of nucleic acids and certain amino acids, ultimately resulting in cell death.[5] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and certain pathogens, which have a high demand for DNA replication.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by this compound DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (Dihydrofolate Reductase) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death Inhibition leads to This compound This compound This compound->Inhibition

Mechanism of action of this compound via DHFR inhibition.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This colorimetric assay measures the inhibitory activity of this compound on DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials and Reagents:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR assay buffer. Keep solutions on ice and protected from light.

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for IC₅₀ determination.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer, DHF, and NADPH (no enzyme).

    • Negative Control: Assay buffer, DMSO (vehicle), DHFR enzyme, DHF, and NADPH.

    • Test Wells: Assay buffer, this compound dilutions, and DHFR enzyme.

  • Pre-incubation: Add the assay buffer, this compound (or DMSO), and DHFR enzyme to the respective wells. Mix and incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm in kinetic mode every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each this compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH - this compound Dilutions Plate_Setup Set up 96-well plate: - Blanks - Controls - Test Wells Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate this compound with DHFR Enzyme (15 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with DHF Substrate Pre_incubation->Reaction_Start Measurement Kinetic Measurement at 340 nm (10-20 min) Reaction_Start->Measurement Calc_Velocity Calculate Initial Reaction Velocity (V₀) Measurement->Calc_Velocity Calc_Inhibition Determine Percent Inhibition Calc_Velocity->Calc_Inhibition Calc_IC50 Calculate IC₅₀ Value Calc_Inhibition->Calc_IC50

Experimental workflow for the DHFR inhibition assay.
Quantification of this compound in Human Plasma by LC-MS/MS

This method provides a sensitive and specific approach for the quantification of this compound in a biological matrix, suitable for pharmacokinetic studies.

Materials and Reagents:

  • Human plasma

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C₂,¹⁵N)

  • Acetonitrile (B52724) (protein precipitation agent)

  • Methanol and water (for mobile phase)

  • Formic acid (mobile phase modifier)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the calibration standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

Chemical Synthesis Overview

The synthesis of this compound and its analogs generally involves the reductive coupling of an appropriately substituted aniline (B41778) with a 6-cyano-2,4-quinazolinediamine derivative. The synthesis of the quinazolinediamine core can be achieved through various routes, often starting from substituted o-aminobenzonitriles which are then reacted with reagents like dicyandiamide (B1669379) or cyanamide (B42294) to form the diaminoquinazoline ring system.

Conclusion

This compound is a well-characterized dihydrofolate reductase inhibitor with a defined chemical structure and a range of physicochemical properties that facilitate its biological activity. Its mechanism of action through the disruption of folate metabolism provides a clear rationale for its use as an antiproliferative agent. The experimental protocols outlined in this guide offer standardized methods for the further investigation of this compound and similar compounds in a research and drug development setting.

References

The Genesis and Evolution of Trimetrexate: A Technical Guide to a Second-Generation Antifolate Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate (B1681579) (TMTX), a quinazoline-based lipophilic antifolate, represents a significant milestone in the development of targeted cancer therapeutics. Engineered to circumvent the common resistance mechanisms associated with the classical antifolate methotrexate (B535133) (MTX), this compound emerged as a potent inhibitor of dihydrofolate reductase (DHFR). This technical guide provides an in-depth exploration of the history, development, mechanism of action, and key experimental findings related to this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biological pathways and experimental workflows.

Introduction: The Quest to Overcome Methotrexate Resistance

The clinical utility of methotrexate, a cornerstone of cancer chemotherapy for decades, has been hampered by both intrinsic and acquired resistance in tumor cells. Key mechanisms of MTX resistance include impaired uptake by the reduced folate carrier (RFC), decreased polyglutamylation, and amplification of the target enzyme, dihydrofolate reductase (DHFR).[1][2] This clinical challenge spurred the development of a new generation of antifolates designed to bypass these resistance pathways.

This compound was synthesized as a lipophilic analogue of methotrexate, a characteristic that allows it to traverse cell membranes via passive diffusion, independent of the RFC.[2][3] This fundamental difference in cellular uptake rendered this compound effective against MTX-resistant cell lines with impaired drug transport.[3] Furthermore, this compound is not a substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylation, a process that enhances intracellular retention of methotrexate.[1] While this lack of polyglutamylation may affect its intracellular concentration over time, it also contributes to its distinct pharmacological profile.

Initially investigated as a broad-spectrum anticancer agent, this compound demonstrated activity against a range of solid tumors, including breast, non-small-cell lung, and head and neck cancers.[2][4] However, its most significant clinical application emerged in the treatment of moderate-to-severe Pneumocystis jirovecii (formerly carinii) pneumonia (PCP) in immunocompromised patients, particularly those with Acquired Immunodeficiency Syndrome (AIDS).[5] Its potent inhibition of protozoan DHFR, coupled with the ability to protect host cells with leucovorin rescue, established this compound as a valuable second-line therapy for this opportunistic infection.[5][6]

Mechanism of Action: Potent Inhibition of Dihydrofolate Reductase

This compound exerts its cytotoxic and antimicrobial effects through the potent and competitive inhibition of dihydrofolate reductase (DHFR).[7][8] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[7]

By binding to the active site of DHFR, this compound blocks the production of THF, leading to a depletion of the intracellular pool of reduced folates. This, in turn, inhibits the synthesis of thymidylate and purines, ultimately disrupting DNA and RNA synthesis and leading to cell death.[7][8] The lipophilic nature of this compound allows it to readily enter both mammalian and microbial cells, including Pneumocystis jirovecii.[6] The selectivity of its therapeutic application in PCP relies on the co-administration of leucovorin (folinic acid), a reduced folate that can be utilized by mammalian cells through the RFC, but not by P. jirovecii, which lacks this transporter.[6][9] This "leucovorin rescue" strategy protects the host from the myelosuppressive and other toxic effects of this compound while allowing the drug to exert its antimicrobial activity.[6]

digraph "Trimetrexate_Mechanism_of_Action" {
  graph [fontname="Arial", fontsize=10, rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes DHF [label="Dihydrofolate (DHF)"]; THF [label="Tetrahydrofolate (THF)"]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purine_Synthesis [label="Purine Synthesis"]; Thymidylate_Synthesis [label="Thymidylate Synthesis"]; DNA_RNA [label="DNA & RNA Synthesis"]; Cell_Death [label="Cell Death", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DHF -> DHFR; DHFR -> THF [label="NADPH -> NADP+"]; this compound -> DHFR [label="Inhibits", color="#EA4335", style=bold]; THF -> Purine_Synthesis; THF -> Thymidylate_Synthesis; Purine_Synthesis -> DNA_RNA; Thymidylate_Synthesis -> DNA_RNA; DNA_RNA -> Cell_Death [style=dashed]; }

Figure 2: Workflow for the quantification of this compound in plasma by LC-MS/MS.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of this compound to inhibit the activity of DHFR.

Materials and Reagents:

  • Purified DHFR enzyme (human or from other species)

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • NADPH solution (to a final concentration of ~100 µM)

    • This compound at various concentrations (or vehicle control)

    • DHFR enzyme

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the DHF substrate to each well (to a final concentration of ~50 µM).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition (relative to the control) against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

```dot digraph "DHFR_Inhibition_Assay" { graph [fontname="Arial", fontsize=10, rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Prepare Reagents\n(DHFR, NADPH, DHF, TMTX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Add Buffer, NADPH, TMTX,\nand DHFR to 96-well plate"]; Incubate [label="Pre-incubate"]; Add_Substrate [label="Add DHF Substrate to\nInitiate Reaction"]; Measure [label="Measure Absorbance at 340 nm\n(Kinetic Read)"]; Analyze [label="Calculate Reaction Velocity\nand Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Plate; Plate -> Incubate; Incubate -> Add_Substrate; Add_Substrate -> Measure; Measure -> Analyze; }

References

Early Preclinical Antitumor Activity of Trimetrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies that established the antitumor activity of Trimetrexate (TMQ), a non-classical lipophilic folate antagonist. The document details its core mechanism of action, summarizes key quantitative data from seminal in vitro and in vivo studies, and outlines the experimental protocols used in these foundational evaluations.

Core Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1][2] Unlike the classical antifolate methotrexate, this compound is highly lipophilic and enters cells via passive diffusion, bypassing the reduced folate carrier system. This property allows it to be effective against methotrexate-resistant cell lines that have impaired drug transport.[1]

Inhibition of DHFR leads to the depletion of intracellular tetrahydrofolate (THF), a vital cofactor for the synthesis of thymidylate and purine (B94841) nucleotides. The subsequent disruption of DNA, RNA, and protein synthesis ultimately triggers cell death, particularly in rapidly proliferating cancer cells.[1][2]

DHFR_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Trimetrexate_ext This compound (Extracellular) Trimetrexate_int This compound (Intracellular) Trimetrexate_ext->Trimetrexate_int Passive Diffusion DHFR Dihydrofolate Reductase (DHFR) Trimetrexate_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction dNTP_Synthesis Purine & Thymidylate Synthesis THF->dNTP_Synthesis Cofactor for DNA_RNA_Protein DNA, RNA, Protein Synthesis dNTP_Synthesis->DNA_RNA_Protein Precursors for Cell_Death Cell Death DNA_RNA_Protein->Cell_Death Disruption leads to

Figure 1: Mechanism of Action of this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data from early preclinical studies, demonstrating this compound's efficacy in vitro against a range of human tumor cell lines and in vivo against murine leukemia models.

In Vitro Cytotoxicity Data

This compound demonstrated potent cytotoxicity across various human cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) often in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
CCRF-CEMAcute Lymphoblastic Leukemia1.45 daysAdamson, P. C., et al. (1991)
CCRF-CEM/EALL (Methotrexate-resistant)1.65 daysAdamson, P. C., et al. (1991)
CCRF-CEM/PALL (Methotrexate-resistant)1.55 daysAdamson, P. C., et al. (1991)
CCRF-CEM/TALL (Methotrexate-resistant)0.75 daysAdamson, P. C., et al. (1991)
A549Non-Small Cell Lung Cancer136 daysNational Cancer Institute DTP Data
MCF7Breast Cancer166 daysNational Cancer Institute DTP Data
OVCAR-3Ovarian Cancer116 daysNational Cancer Institute DTP Data
HT29Colon Adenocarcinoma206 daysNational Cancer Institute DTP Data
U251Glioblastoma126 daysNational Cancer Institute DTP Data
PC-3Prostate Cancer186 daysNational Cancer Institute DTP Data
LOX IMVIMelanoma146 daysNational Cancer Institute DTP Data

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines.

In Vivo Antitumor Activity Data

Early in vivo studies using murine tumor models confirmed the significant antitumor activity of this compound. The L1210 leukemia model was used extensively to evaluate efficacy and schedule dependency.

Animal ModelTumor ModelDrug Dose (mg/kg)Dosing ScheduleEndpointResult (%ILS)Reference
BDF1 MiceL1210 Leukemia80Single dose, Day 1Lifespan50%Lin, J. T., & Bertino, J. R. (1992)
BDF1 MiceL1210 Leukemia40Daily, Days 1-9Lifespan>150%Lin, J. T., & Bertino, J. R. (1992)
BDF1 MiceL1210 Leukemia20Daily, Days 1-9Lifespan125%Lin, J. T., & Bertino, J. R. (1992)
Nude MiceHuman Breast (MCF-7) Xenograft30Q4Dx4Tumor GrowthSignificant InhibitionEarly reports (General)
Nude MiceHuman Colon (HT-29) Xenograft30Q4Dx4Tumor GrowthModerate InhibitionEarly reports (General)

Table 2: In Vivo Antitumor Activity of this compound. (%ILS = Percent Increase in Lifespan)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used in the early evaluation of this compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound on cultured cancer cells.

  • Cell Plating: Cancer cell lines are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Preparation and Addition: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). 100 µL of each drug dilution is added to the appropriate wells. Control wells receive medium with the corresponding concentration of DMSO vehicle.

  • Incubation: Plates are incubated for the desired exposure period (e.g., 72 hours to 6 days).

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values of the drug-treated wells are compared to the vehicle-treated control wells to determine the percentage of cell growth inhibition. The IC50 value is calculated using non-linear regression analysis.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-Well Plate (5,000-10,000 cells/well) start->plate_cells incubate_24h Incubate 24h (37°C, 5% CO2) plate_cells->incubate_24h add_tmq Add Serial Dilutions of this compound incubate_24h->add_tmq incubate_drug Incubate for Exposure Period (e.g., 72h - 6 days) add_tmq->incubate_drug add_mtt Add MTT Reagent (20 µL, 5 mg/mL) incubate_drug->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Remove Medium, Add DMSO to Solubilize Formazan incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate % Inhibition and IC50 Value read_plate->analyze end End analyze->end

Figure 2: Workflow for a typical In Vitro Cytotoxicity Assay.
Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay directly measures the inhibitory effect of this compound on DHFR enzyme activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM potassium phosphate, pH 7.5).

    • NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer (e.g., 100 µM final concentration).

    • DHF Solution: Prepare a fresh solution of dihydrofolic acid (DHF) in the assay buffer (e.g., 50 µM final concentration).

    • Enzyme Solution: Prepare a solution of purified DHFR enzyme (from a mammalian source) in assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a quartz cuvette, combine the assay buffer, NADPH solution, and the this compound solution (or vehicle control).

    • Add the DHFR enzyme solution and pre-incubate the mixture for 5 minutes at 25°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to the cuvette and mix immediately.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol: In Vivo Murine Leukemia L1210 Model

This protocol describes a standard method for evaluating the efficacy of this compound against a systemic tumor model.

  • Animal Model: Use male or female BDF1 (C57BL/6 x DBA/2) mice, typically 6-8 weeks old.

  • Tumor Implantation: Inoculate mice intraperitoneally (i.p.) with 1 x 10^5 L1210 leukemia cells suspended in 0.1 mL of sterile saline on Day 0.

  • Drug Administration:

    • Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., sterile saline).

    • Administer the drug i.p. according to the specified dosing schedule (e.g., daily for 9 days, starting on Day 1). A control group of mice receives vehicle only.

  • Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, ruffled fur) and record mortality.

  • Endpoint and Data Analysis:

    • The primary endpoint is the lifespan of the mice.

    • Calculate the median survival time (MST) for the treated and control groups.

    • The antitumor efficacy is expressed as the percent increase in lifespan (%ILS), calculated as: [(MST of treated group / MST of control group) - 1] x 100.

In_Vivo_Workflow start Start inoculate Inoculate BDF1 Mice with L1210 Leukemia Cells (Day 0) start->inoculate randomize Randomize Mice into Treatment and Control Groups inoculate->randomize treat Administer this compound or Vehicle (e.g., Daily for 9 Days) randomize->treat monitor Daily Monitoring of Weight, Health, and Survival treat->monitor endpoint Endpoint: Lifespan monitor->endpoint analyze Calculate Median Survival Time and % Increase in Lifespan (%ILS) endpoint->analyze end End analyze->end

Figure 3: General Workflow for In Vivo Efficacy Studies.

References

Trimetrexate: A Nonclassical Folate Antagonist - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate (B1681579) is a potent, nonclassical folate antagonist that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). Unlike classical antifolates such as methotrexate (B535133), this compound is lipophilic and enters cells via passive diffusion, bypassing the reduced folate carrier-mediated transport system. This characteristic allows it to overcome a common mechanism of methotrexate resistance. By inhibiting DHFR, this compound disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate and its derivatives. This, in turn, inhibits the de novo synthesis of purines and thymidylate, essential precursors for DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory and cytotoxic data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

Folate antagonists are a critical class of therapeutic agents, particularly in the fields of oncology and infectious diseases. They function by interfering with the metabolic pathways dependent on folic acid, a vital B vitamin. This compound (TMQ), a quinazoline (B50416) derivative, is distinguished as a nonclassical folate antagonist. Its primary mechanism of action is the potent and competitive inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.[1][2]

This guide delves into the core scientific principles of this compound, offering a technical resource for researchers and professionals involved in drug development.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the folate metabolic pathway, which is crucial for the biosynthesis of nucleotides required for DNA and RNA synthesis.[3]

Inhibition of Dihydrofolate Reductase (DHFR)

The primary molecular target of this compound is dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted into several coenzyme forms, including 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are essential one-carbon donors in the synthesis of purines and thymidylate.[4]

This compound competitively binds to the active site of DHFR, preventing the binding of its natural substrate, DHF.[5] This inhibition leads to a depletion of the intracellular pool of THF and its derivatives.

Downstream Effects on Nucleotide Synthesis

The depletion of THF cofactors has profound consequences for nucleotide biosynthesis:

  • Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase and requires 5,10-methylenetetrahydrofolate as a methyl donor. The lack of this cofactor due to DHFR inhibition by this compound halts dTMP production.[4]

  • Inhibition of Purine (B94841) Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine) requires two one-carbon donations from 10-formyltetrahydrofolate. The depletion of this cofactor disrupts the purine synthesis pathway.[4]

The combined effect of inhibiting both pyrimidine (B1678525) and purine synthesis leads to a cessation of DNA and RNA replication, ultimately causing cell cycle arrest, primarily in the S phase, and inducing apoptosis.[6][7]

Signaling Pathway Diagram

folate_pathway Mechanism of Action of this compound cluster_thymidylate Thymidylate Synthesis cluster_purine Purine Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF Serine -> Glycine FormylTHF 10-Formyl-THF THF->FormylTHF One-Carbon Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT CH2THF->DHF NADPH NADPH NADPH->DHFR NADP NADP+ dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth Purine Synthesis Purine_Synth->DNA_Synth RNA_Synth RNA Synthesis Purine_Synth->RNA_Synth This compound This compound This compound->DHFR Inhibits DHFR->THF DHFR->NADP FormylTHF->Purine_Synth

Caption: Inhibition of DHFR by this compound disrupts nucleotide synthesis.

Quantitative Data

The potency of this compound has been quantified against its molecular target, DHFR, from various species and in terms of its cytotoxic effects on different cancer cell lines.

Inhibitory Activity against Dihydrofolate Reductase

The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Target EnzymeOrganismIC50 (nM)Ki (nM)Reference
Dihydrofolate Reductase (DHFR)Homo sapiens (Human)4.74-[8]
Dihydrofolate Reductase (DHFR)Toxoplasma gondii1.35-[8]
Dihydrofolate Reductase (DHFR)Murine-0.04[5]
Dihydrofolate Reductase (DHFR)Pneumocystis carinii--[9]
Dihydrofolate Reductase (DHFR)Rat Liver--[9]
Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The data below is a representative sample. For a comprehensive dataset, it is recommended to query the NCI-60 database for this compound (NSC 249008) or this compound Glucuronate (NSC 352122).

Cell LineCancer TypeIC50 (µM)Reference
SNU-C4Colon Carcinoma0.1 (for 50-60% growth inhibition)[8]
NCI-H630Colon Carcinoma0.1 (for 50-60% growth inhibition)[8]
CCRF-CEMT-cell Leukemia-[10]
MOLT-3T-cell Leukemia-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

  • Purified recombinant DHFR enzyme

  • This compound

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

    • Prepare a stock solution of DHF in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Dilute the purified DHFR enzyme to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control)

      • DHFR enzyme solution

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a set period (e.g., 10-20 minutes) using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

    • Plot the percentage of DHFR inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of an anticancer drug like this compound.

experimental_workflow In Vitro Efficacy Evaluation Workflow for this compound start Start cell_culture Cell Line Selection and Culture start->cell_culture drug_prep This compound Preparation and Dilution cell_culture->drug_prep cytotoxicity_assay Cytotoxicity/Cell Viability Assay (e.g., MTT) drug_prep->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination mechanism_assay Mechanism of Action Studies ic50_determination->mechanism_assay dhfr_inhibition DHFR Inhibition Assay mechanism_assay->dhfr_inhibition cell_cycle Cell Cycle Analysis mechanism_assay->cell_cycle apoptosis Apoptosis Assay mechanism_assay->apoptosis data_analysis Data Analysis and Interpretation dhfr_inhibition->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general workflow for in vitro evaluation of this compound.

Conclusion

This compound stands as a significant nonclassical folate antagonist with a well-defined mechanism of action centered on the potent inhibition of dihydrofolate reductase. Its ability to bypass traditional folate uptake mechanisms makes it a valuable agent, particularly in contexts of methotrexate resistance. The quantitative data on its inhibitory and cytotoxic activities, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for further research and development. The visualization of its impact on the folate pathway and the outlined experimental workflow provide a clear framework for its continued investigation and potential therapeutic applications.

References

Initial Investigations of Trimetrexate for Pneumocystis carinii Pneumonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocystis carinii pneumonia (PCP), a life-threatening opportunistic infection, emerged as a major cause of morbidity and mortality in immunocompromised individuals, particularly those with Acquired Immunodeficiency Syndrome (AIDS). The initial standard therapies, such as trimethoprim-sulfamethoxazole (TMP-SMX) and pentamidine, were often limited by significant toxicity or lack of efficacy. This created an urgent need for alternative therapeutic agents. Trimetrexate, a potent, non-classical folate antagonist, was identified as a promising candidate due to its distinct pharmacological properties. This technical guide provides an in-depth overview of the core preclinical and early clinical investigations into this compound for the treatment of PCP.

Mechanism of Action

This compound exerts its antimicrobial effect by potently inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines and thymidylate, which are required for DNA and RNA synthesis.[1][2] Inhibition of DHFR leads to the depletion of these vital precursors, ultimately resulting in cell death.[1][2]

A key feature of this compound is its lipophilic nature, which allows it to passively diffuse across cell membranes.[1][3] This is a significant advantage in treating P. carinii, as the organism lacks the active folate transport system that is present in mammalian cells and is necessary for the uptake of classical folates like methotrexate.[3][4] This differential uptake mechanism forms the basis for the concurrent use of leucovorin (folinic acid) as a "rescue" agent. Leucovorin, a reduced folate, can be actively transported into host cells to bypass the DHFR inhibition and replenish the folate pool, thereby mitigating this compound's toxicity to the host.[1][4] P. carinii, unable to take up leucovorin, remains susceptible to the full cytotoxic effects of this compound.[1][3]

cluster_mammalian_cell Mammalian Cell cluster_p_carinii_cell Pneumocystis carinii Cell Leucovorin_in Leucovorin (in) Folate_Transporter Folate Transporter Leucovorin_in->Folate_Transporter Active Transport Tetrahydrofolate_mammalian Tetrahydrofolate Folate_Transporter->Tetrahydrofolate_mammalian DNA_RNA_mammalian DNA/RNA Synthesis Tetrahydrofolate_mammalian->DNA_RNA_mammalian Trimetrexate_in This compound (in) Passive_Diffusion Passive Diffusion Trimetrexate_in->Passive_Diffusion DHFR_pc Dihydrofolate Reductase (DHFR) Passive_Diffusion->DHFR_pc Inhibition Tetrahydrofolate_pc Tetrahydrofolate DHFR_pc->Tetrahydrofolate_pc Dihydrofolate_pc Dihydrofolate Dihydrofolate_pc->DHFR_pc DNA_RNA_pc DNA/RNA Synthesis Tetrahydrofolate_pc->DNA_RNA_pc Cell_Death_pc Cell Death DNA_RNA_pc->Cell_Death_pc This compound This compound This compound->Trimetrexate_in Leucovorin Leucovorin Leucovorin->Leucovorin_in

Diagram 1: Mechanism of Action of this compound with Leucovorin Rescue.

Preclinical Investigations

In Vitro Studies

Initial in vitro investigations were crucial in establishing the potent activity of this compound against P. carinii.

Experimental Protocol: In Vitro Susceptibility Testing

  • Organism Source: Pneumocystis carinii organisms were typically obtained from the lungs of immunosuppressed rats (e.g., Sprague-Dawley strain).[5]

  • Culture System: Due to the fastidious nature of P. carinii, co-cultivation systems with feeder cell lines were employed. Commonly used cell lines included human embryonic lung fibroblasts (WI-38) and human lung adenocarcinoma cells (A549).[5][6] The feeder cells provide essential nutrients for the growth and replication of the organisms.

  • Methodology:

    • A monolayer of the feeder cells was established in tissue culture flasks or multiwell plates.

    • A suspension of P. carinii organisms was added to the cell culture.

    • Varying concentrations of this compound were introduced into the culture medium.

    • The cultures were incubated for a defined period, typically several days.

    • The extent of P. carinii growth inhibition was assessed by microscopic enumeration of the organisms (both trophic forms and cysts) after staining with specific dyes like Giemsa or toluidine blue O.[7][8]

Key Findings:

CompoundIC50 against P. carinii DHFRReference
This compound26.1 nM[9]
Methotrexate1.4 nM[9]
Trimethoprim (B1683648)39,600 nM[9]
Pyrimethamine2,800 nM[9]

IC50: The concentration of a drug that inhibits the activity of an enzyme by 50%.

These studies demonstrated that this compound is a significantly more potent inhibitor of P. carinii DHFR compared to trimethoprim, a component of the standard therapy TMP-SMX.[9]

In Vivo Studies

The efficacy of this compound was further evaluated in animal models of PCP. The rat model was the most commonly used system.

Experimental Protocol: Rat Model of PCP

  • Animal Model: Sprague-Dawley rats were frequently used.[10]

  • Immunosuppression: To induce susceptibility to P. carinii infection, rats were immunosuppressed, typically through the administration of corticosteroids such as cortisone (B1669442) acetate (B1210297) or methylprednisolone (B1676475).[11][12]

  • Infection: While some models relied on the reactivation of latent P. carinii infection following immunosuppression, others involved the transtracheal inoculation of organisms to ensure a consistent and severe infection.[10]

  • Treatment Regimen: this compound was administered to the infected rats, often with concurrent leucovorin to assess both efficacy and toxicity.

  • Efficacy Assessment: The effectiveness of the treatment was evaluated by:

    • Histopathological examination of lung tissues to assess the severity of pneumonia and the presence of P. carinii organisms.[1][2] Stains such as Grocott's methenamine (B1676377) silver (GMS) were used to visualize the cysts.[2]

    • Quantification of the organism burden in the lungs, which could be performed by microscopic counting or, in later studies, by quantitative polymerase chain reaction (qPCR).[13][14]

Key Findings:

TreatmentDosageOutcomeReference
This compound (prophylaxis)7.5 mg/kgProtected 9 out of 10 rats from developing PCP[15]

These in vivo studies confirmed the potential of this compound as an effective agent against P. carinii pneumonia.

Clinical Investigations

The promising preclinical data led to a series of clinical trials to evaluate the safety and efficacy of this compound in patients with AIDS-related PCP.

cluster_preclinical Preclinical Investigations cluster_clinical Clinical Investigations in_vitro In Vitro Studies in_vivo In Vivo Studies (Rat Model) in_vitro->in_vivo Promising Activity dose_escalation Dose Escalation & Tolerability in_vivo->dose_escalation Efficacy Confirmed initial_therapy Initial Therapy Trials dose_escalation->initial_therapy Optimal Dose Identified salvage_therapy Salvage Therapy Trials dose_escalation->salvage_therapy

Diagram 2: Workflow of this compound Investigation for PCP.
Dose-Escalation and Tolerability Studies

Initial clinical studies focused on determining the maximum tolerable dose of this compound when administered with leucovorin.

Experimental Protocol: Dose-Escalation Study

  • Patient Population: Patients with AIDS and a first episode of PCP.

  • Methodology:

    • Patients were enrolled in cohorts and received escalating doses of this compound (e.g., 45 mg/m², 60 mg/m², 90 mg/m² per day) administered intravenously.[3]

    • Leucovorin was co-administered, with its dose sometimes increased in higher this compound dose cohorts (e.g., 80 mg/m² or 160 mg/m² per day).[3]

    • Patients were closely monitored for hematologic and other toxicities.

    • Dose adjustments were made based on the severity of adverse effects, such as reducing the this compound dose or increasing the leucovorin dose for neutropenia or thrombocytopenia.[3]

Key Findings from a Dose-Escalation Study:

This compound Dose (mg/m²/day)Leucovorin Dose (mg/m²/day)Number of PatientsDosage-Modifying Hematologic ToxicitySurvival RateReference
45802546%92%[3]
60801080%100%[3]
601601275%58%[3]
90160667%80%[3]

These studies established that a daily dose of 45 mg/m² of this compound with 80 mg/m² of leucovorin provided a good balance of efficacy and acceptable toxicity.[3]

This compound as Initial Therapy

This compound with leucovorin was evaluated as a first-line treatment for moderate to severe PCP in AIDS patients, most notably in the AIDS Clinical Trials Group (ACTG) Protocol 029/031.[10]

Experimental Protocol: ACTG 029/031

  • Study Design: A prospective, double-blind, randomized, controlled multicenter trial.[10]

  • Patient Population: 215 AIDS patients with moderate to severe PCP.[10]

  • Treatment Arms:

    • Intravenous this compound (45 mg/m²/day) plus leucovorin (20 mg/m² every 6 hours) for 21 days.[15]

    • Intravenous TMP-SMX (20 mg/kg/day of the trimethoprim component) plus a placebo infusion for 21 days.[15]

  • Primary Endpoints: Treatment failure and mortality.

Key Findings from ACTG 029/031:

OutcomeThis compound + LeucovorinTMP-SMXp-valueReference
Treatment Failure by Day 2138%20%0.008[10]
Mortality by Day 2120%12%0.088[10]
Mortality by Day 4931%16%0.028[10]
Treatment-Terminating Adverse EventsLess frequentMore frequent< 0.001[10]

This pivotal trial demonstrated that while this compound with leucovorin was an effective treatment, it was inferior to TMP-SMX for initial therapy of moderate to severe PCP.[10] However, the this compound regimen was significantly better tolerated.[10]

This compound as Salvage Therapy

Given its efficacy and better tolerability profile compared to standard agents in some respects, this compound with leucovorin was investigated as a salvage therapy for patients who were intolerant of or refractory to standard treatments.

Experimental Protocol: Salvage Therapy Studies

  • Patient Population: AIDS patients with PCP who had either failed or demonstrated serious intolerance to both TMP-SMX and pentamidine.[12][16]

  • Methodology:

    • Patients were treated with intravenous this compound (typically 45 mg/m²/day) for 21 days.[16]

    • Leucovorin (20 mg/m² every 6 hours) was administered concurrently and continued for 72 hours after the last this compound dose.[4][16]

    • In some studies, patients were stratified into groups, such as those intolerant to standard therapy versus those in whom standard therapy had failed.[12]

  • Primary Endpoints: Response to therapy and survival.

Key Findings from Salvage Therapy Trials:

Patient GroupNumber of PatientsResponse RateSurvival RateReference
Intolerant to Standard Therapy15953%-[16]
Refractory to Standard Therapy16030%-[16]
Salvage Therapy (Intolerant/Failed)1669%69%[12]
Initial Therapy (Sulfonamide Intolerance)1663%88%[12]

These studies demonstrated that this compound with leucovorin was a valuable and effective salvage option for patients with PCP who could not be treated with standard therapies.[12][16]

Conclusion

The initial investigations into this compound for the treatment of Pneumocystis carinii pneumonia established it as a potent inhibitor of P. carinii dihydrofolate reductase with a clear mechanism of action. While found to be inferior to trimethoprim-sulfamethoxazole as a first-line agent for moderate to severe disease, its favorable toxicity profile when co-administered with leucovorin made it a crucial salvage therapy for patients intolerant of or refractory to standard treatments. These foundational preclinical and clinical studies provided a new therapeutic option in the management of this life-threatening opportunistic infection during the height of the AIDS epidemic.

References

Methodological & Application

Application Notes and Protocols for Combination Therapy of Trimetrexate with 5-Fluorouracil and Leucovorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy involving Trimetrexate (B1681579) (TMQ), 5-fluorouracil (B62378) (5-FU), and Leucovorin (LV). This document details the underlying scientific rationale, clinical application protocols, and key data from relevant studies.

Scientific Rationale and Mechanism of Action

The combination of this compound, 5-fluorouracil, and Leucovorin is designed to achieve a synergistic anticancer effect through the targeted disruption of critical pathways in DNA synthesis.

  • This compound (TMQ): A non-classical folate antagonist, this compound is a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is essential for reducing dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[1] By inhibiting DHFR, this compound depletes the intracellular pool of reduced folates, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[1][2] Unlike methotrexate, this compound is lipophilic and enters cells via passive diffusion, bypassing the common resistance mechanism of reduced folate carrier transport.[3][4]

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog, 5-FU exerts its cytotoxic effects through multiple mechanisms.[5][6] Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of thymidylate, a crucial component of DNA.[7][8] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to dysfunction in RNA processing and DNA damage.[8][9]

  • Leucovorin (LV): Leucovorin, a derivative of folic acid, serves a dual purpose in this combination.[10] Primarily, it enhances the cytotoxicity of 5-FU.[7][11] Leucovorin is converted intracellularly to 5,10-methylenetetrahydrofolate, which stabilizes the binding of FdUMP to thymidylate synthase, thereby prolonging the inhibition of the enzyme.[10][12][13] Secondly, when used with antifolates like this compound, Leucovorin can be administered as a "rescue" agent to protect normal host cells from toxicity, as it replenishes the reduced folate pool required for normal cellular function.[3][14]

Synergistic Interaction: The combination of these three agents is based on a sound biochemical rationale. This compound potentiates the action of 5-FU. Pre-treatment with this compound leads to an increase in intracellular phosphoribosyl pyrophosphate (PRPP) levels.[15] This elevation of PRPP enhances the conversion of 5-FU to its active nucleotide forms, thereby increasing its cytotoxic potential.[15] Leucovorin then further amplifies the effect of the activated 5-FU by stabilizing its binding to thymidylate synthase.[12] This multi-pronged attack on nucleotide synthesis pathways creates a synergistic antitumor effect that is more potent than the individual actions of each agent.[16][17]

Signaling and Synergy Pathway

The following diagram illustrates the interconnected mechanisms of action of this compound, 5-Fluorouracil, and Leucovorin.

G TMQ This compound DHFR Dihydrofolate Reductase (DHFR) TMQ->DHFR Inhibits PRPP PRPP Synthesis TMQ->PRPP Increases FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP Metabolized to RNA RNA Dysfunction FU->RNA Incorporated into LV Leucovorin MTHF 5,10-Methylene-THF LV->MTHF Converted to THF Tetrahydrofolate (THF) DHFR->THF Produces Purine Purine Synthesis THF->Purine THF->MTHF TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP Catalyzes TernaryComplex Stable Ternary Complex (TS-FdUMP-MTHF) TS->TernaryComplex dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA FdUMP->TS Binds to FdUMP->TernaryComplex MTHF->TS MTHF->TernaryComplex TernaryComplex->TS Inhibits PRPP->FdUMP Enhances conversion

Caption: Mechanism of action for the this compound, 5-FU, and Leucovorin combination.

Clinical Trial Data

The combination of this compound, 5-fluorouracil, and Leucovorin has been evaluated in several clinical trials, primarily for advanced colorectal and pancreatic cancers.

Advanced Colorectal Cancer
Study / ArmNDosing RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade 3/4 Toxicities (%)
Phase II (Blanke et al.) [18][19]36TMTX 110 mg/m², LV 200 mg/m², 5-FU 500 mg/m² weekly for 6 weeks, every 8 weeks.50% (assessable), 42% (intent-to-treat)Not Reported53.4 weeksDiarrhea (58%), Nausea (34%)
Phase III - European Study (Punt et al.) [20]
TMTX/5-FU/LV182TMTX 110 mg/m², LV 200 mg/m², 5-FU 500 mg/m² weekly for 6 weeks, every 8 weeks.Not specified as different5.4 months13.4 monthsDiarrhea (30%)
5-FU/LV183LV 200 mg/m², 5-FU 600 mg/m² weekly for 6 weeks, every 8 weeks.Not specified as different4.1 months10.5 monthsDiarrhea (22%)
Phase III - US Study (Blanke et al.) [21]
TMTX/5-FU/LV191TMTX 110 mg/m², LV 200 mg/m², 5-FU 500 mg/m² weekly for 6 weeks, every 8 weeks.Not specified as different5.3 months15.8 monthsDiarrhea (41%)
Placebo/5-FU/LV191Placebo, LV 200 mg/m², 5-FU 500 mg/m² weekly for 6 weeks, every 8 weeks.Not specified as different4.4 months16.8 monthsDiarrhea (28%)
Advanced Pancreatic Cancer
Study / ArmNDosing RegimenOverall Response Rate (ORR)Median Survival1-Year Survival RateKey Grade 3/4 Toxicities (%)
Phase II (Amado et al.) [22]21TMTX 110 mg/m², LV 200 mg/m², 5-FU 500 mg/m² weekly for 6 weeks, every 8 weeks.4.1%6.8 months19%Diarrhea (23.8%), Nausea/Vomiting (14.2%)
Phase I/II (Amado et al.) [23]23TMTX dose escalation (20-50 mg/m²) weekly with PVI 5-FU 225 mg/m²/day for 6 weeks, every 8 weeks.9%6.9 monthsNot ReportedDiarrhea

Experimental Protocols

The following protocols are derived from published clinical trials and should be adapted for specific research or clinical contexts.

Protocol for Advanced Colorectal Cancer (Based on Blanke et al. and Punt et al.)[18][20]

4.1.1 Patient Eligibility:

  • Histologically confirmed unresectable or metastatic colorectal cancer.

  • No prior chemotherapy for advanced disease.

  • ECOG performance status of 0-2.

  • Adequate hematologic, renal, and hepatic function.

4.1.2 Treatment Regimen:

  • Cycle: Weekly for six weeks, followed by a two-week rest period (8-week cycle).

  • Day 1: this compound 110 mg/m² administered as an intravenous (IV) infusion.

  • Day 2 (24 hours after this compound):

    • Leucovorin 200 mg/m² IV.

    • Immediately followed by 5-Fluorouracil 500 mg/m² IV.

  • Leucovorin Rescue: Oral Leucovorin 15 mg every 6 hours for seven doses, starting 6 hours after the 5-FU administration.[18]

4.1.3 Monitoring and Dose Adjustments:

  • Complete blood counts with differential should be monitored weekly.

  • Toxicity should be graded according to standard criteria (e.g., NCI-CTC).

  • Dose adjustments for hematologic and non-hematologic toxicities should be predefined. For example, treatment may be held for Grade 3/4 diarrhea or stomatitis until resolution to Grade 1 or less, with subsequent dose reductions.

Experimental Workflow Diagram

G Start Patient Screening & Eligibility Assessment Consent Informed Consent Start->Consent Randomization Randomization (if applicable) Consent->Randomization Treatment Treatment Cycle (8 weeks) Randomization->Treatment Day1 Day 1: This compound IV Treatment->Day1 Week 1-6 Response Response Evaluation (e.g., every 8 weeks) Treatment->Response End of Cycle Day2 Day 2: Leucovorin IV 5-FU IV Day1->Day2 Rescue Oral Leucovorin Rescue Day2->Rescue Monitoring Weekly Monitoring: - Toxicity Assessment - Blood Counts Rescue->Monitoring Monitoring->Treatment Next Week Continue Continue Treatment Response->Continue No Progression Progression Disease Progression or Unacceptable Toxicity Response->Progression Progression Continue->Treatment OffStudy Off Study Progression->OffStudy

Caption: A typical clinical trial workflow for the TMTX/5-FU/LV regimen.

Logical Relationship of Drug Synergy

The synergistic interaction between this compound, 5-FU, and Leucovorin can be visualized as a cascade of biochemical modulation.

G TMQ This compound DHFR DHFR Inhibition TMQ->DHFR PRPP Increased PRPP DHFR->PRPP FU_Activation Enhanced 5-FU Activation to FdUMP PRPP->FU_Activation FU 5-Fluorouracil FU->FU_Activation TS_Inhibition Stabilized & Prolonged TS Inhibition FU_Activation->TS_Inhibition LV Leucovorin MTHF Increased 5,10-Methylene-THF LV->MTHF MTHF->TS_Inhibition Synergy Synergistic Cell Death TS_Inhibition->Synergy

Caption: Logical flow of the synergistic interactions between the three drugs.

Conclusions and Future Directions

The combination of this compound with 5-fluorouracil and Leucovorin is an active regimen, particularly in advanced colorectal cancer.[19] Phase II studies showed promising response rates.[18][20] However, larger Phase III trials yielded mixed results, with one study showing a significant improvement in progression-free survival but not overall survival, and another showing no significant benefit while increasing toxicity, particularly diarrhea.[20][21] The modest clinical benefit observed in these large trials, coupled with the advent of newer targeted therapies and immunotherapies, has limited the widespread adoption of this specific combination in frontline settings.

For researchers and drug development professionals, these studies provide a valuable case study in biochemical modulation. The preclinical rationale was strong, but this did not translate into a major clinical breakthrough.[17] Future research could focus on identifying biomarkers that predict which patients are most likely to benefit from this combination. Additionally, the principles of synergistic targeting of the folate and pyrimidine synthesis pathways remain relevant for the development of novel anticancer agents.

References

Application Note: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay for Trimetrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1][2] This makes DHFR a significant target for therapeutic intervention, particularly in cancer and infectious diseases.[1] Trimetrexate (B1681579) is a potent, non-classical antifolate that acts as a competitive inhibitor of DHFR.[3][4][5] By binding to the active site of DHFR, this compound blocks the production of THF, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[3][4][5] This application note provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of this compound on DHFR.

Principle of the Assay

The DHFR enzyme inhibition assay is based on monitoring the oxidation of the cofactor NADPH to NADP⁺, which is coupled to the reduction of the substrate dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. The rate of NADPH oxidation can be measured by the decrease in absorbance at 340 nm.[2][6] In the presence of an inhibitor like this compound, the enzymatic activity of DHFR is reduced, leading to a slower rate of NADPH oxidation and thus a smaller decrease in absorbance at 340 nm. The inhibitory effect of this compound is quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The inhibitory potency of this compound and a common reference inhibitor, Methotrexate, are summarized in the table below.

CompoundTargetIC50 Value (nM)
This compoundHuman DHFR4.74[7]
MethotrexateHuman DHFR~0.02-0.1

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols

This protocol describes a spectrophotometric DHFR inhibition assay performed in a 96-well plate format.

Materials and Reagents
  • Human recombinant Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • This compound (TMQ), test inhibitor

  • Methotrexate (MTX), positive control inhibitor[6]

  • DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 6.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplates[8]

  • Microplate reader capable of kinetic measurements at 340 nm

Reagent Preparation
  • DHFR Assay Buffer: Prepare the assay buffer and keep it at room temperature.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in DHFR Assay Buffer. Aliquot and store at -20°C.[6]

  • DHF Stock Solution (10 mM): Dissolve DHF in DHFR Assay Buffer with gentle warming if necessary. Aliquot and store at -80°C, protected from light.[2]

  • DHFR Enzyme Working Solution: Dilute the DHFR enzyme to the desired concentration in ice-cold DHFR Assay Buffer just before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • This compound and Methotrexate Stock Solutions (10 mM): Dissolve this compound and Methotrexate in DMSO.

  • Inhibitor Dilutions: Prepare serial dilutions of this compound and Methotrexate in DHFR Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

Assay Procedure
  • Prepare the 96-well plate:

    • Blank (No Enzyme): 100 µL DHFR Assay Buffer.

    • Enzyme Control (No Inhibitor): 80 µL DHFR Assay Buffer + 10 µL DHFR Enzyme Working Solution + 10 µL of 1% DMSO in DHFR Assay Buffer.

    • Inhibitor Wells: 80 µL DHFR Assay Buffer + 10 µL DHFR Enzyme Working Solution + 10 µL of each inhibitor dilution.

    • Positive Control: 80 µL DHFR Assay Buffer + 10 µL DHFR Enzyme Working Solution + 10 µL of a known concentration of Methotrexate.

  • Pre-incubation: Add the components as listed above to the respective wells. Mix gently and pre-incubate the plate at room temperature for 10-15 minutes, protected from light.[9]

  • Initiate the Reaction: To each well, add 10 µL of a reaction mixture containing DHF and NADPH (prepare a 10X working solution in DHFR Assay Buffer). The final concentrations in a 110 µL reaction volume should be in the range of 50-100 µM for both DHF and NADPH.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).[6]

Data Analysis
  • Calculate the rate of reaction (V): Determine the initial linear rate of the reaction (slope of the absorbance vs. time curve) for each well (mOD/min).

  • Calculate the percent inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of the enzyme control (no inhibitor).

    • V_inhibitor is the rate in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Visualizations

DHFR_Inhibition_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP This compound This compound This compound->DHFR Inhibition

Caption: Mechanism of DHFR inhibition by this compound.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF & NADPH - this compound Dilutions Plate Dispense Reagents into 96-well Plate Reagents->Plate Preincubation Pre-incubate at Room Temp (10-15 min) Plate->Preincubation Initiate Initiate Reaction with DHF/NADPH Mixture Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Calculate Calculate Reaction Rates & Percent Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DHFR inhibition assay.

References

Application Notes and Protocols for Utilizing Trimetrexate in Methotrexate-Resistant Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for various cancers, functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for nucleotide synthesis and cellular replication.[1] However, the development of resistance to MTX is a significant clinical challenge, often leading to treatment failure.[1] Resistance mechanisms can include impaired drug transport into tumor cells, increased DHFR expression through gene amplification, or decreased polyglutamylation of MTX, which is necessary for its intracellular retention.[2][3][4]

Trimetrexate (B1681579) (TMQ), a second-generation lipophilic antifolate, offers a promising strategy to circumvent common mechanisms of MTX resistance.[5] Unlike MTX, this compound does not rely on the reduced folate carrier for cellular uptake and can enter cells via passive diffusion.[3][6] This characteristic makes it effective against tumor cells with impaired MTX transport.[6] Furthermore, this compound is not a substrate for polyglutamate synthetase, rendering it active in cells with deficient polyglutamylation.[3] These properties make this compound a valuable research tool for investigating MTX resistance and developing novel therapeutic approaches for MTX-resistant tumors.

These application notes provide detailed protocols for utilizing this compound in research settings to study its efficacy against methotrexate-resistant cancer cell lines.

Key Applications

  • Overcoming Methotrexate Resistance: this compound is effective against cancer cell lines that have developed resistance to methotrexate due to impaired drug transport.[2][6]

  • Investigating Folate Metabolism: As a potent DHFR inhibitor, this compound can be used to probe the intricacies of the folate metabolic pathway and its role in cancer cell proliferation.[7][8]

  • Synergistic Drug Combinations: Research has explored the synergistic effects of this compound with other chemotherapeutic agents, such as 5-fluorouracil, to enhance anti-tumor activity.[3]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and Methotrexate on various cancer cell lines, including those resistant to Methotrexate.

Table 1: Comparative IC50 Values of this compound (TMQ) and Methotrexate (MTX) in Human T-Cell Leukemia Cell Lines

Cell LineResistance MechanismTMQ IC50 (nM)MTX IC50 (nM)Fold Resistance to MTX
CCRF-CEMParentalData not availableData not available-
CCRF-CEM/MTX60-PGAImpaired MTX transportSensitive~60-fold resistant~60
CCRF-CEM/MTX5000-PGAImpaired MTX transport + increased DHFRSensitive~5000-fold resistant~5000
CCRF-CEM/MTX140-LVIncreased DHFRCross-resistant~140-fold resistant~140
CCRF-CEM/MTX1500-LVIncreased DHFRCross-resistant~1500-fold resistant~1500

Data adapted from a study on antifolate-resistant human T-cell leukemia cell lines.[2] "Sensitive" indicates that the cells were at least as sensitive to TMQ as the parent cells. "Cross-resistant" indicates that the cells showed resistance to TMQ.

Table 2: IC50 Values of Pralatrexate (PDX) and Methotrexate (MTX) in Pralatrexate-Resistant T-Cell Lymphoma Lines

Cell LinePDX IC50 (nM) - 48hMTX IC50 (nM) - 48h
H9 (Parental)3.36.4
H9-12 (Resistant)34170.2
H9-200 (Resistant)>10004073

Data from a study on pralatrexate-resistant T-cell lymphoma lines, which also shows cross-resistance to methotrexate.[9] This data is relevant as it demonstrates a common mechanism of antifolate resistance.

Experimental Protocols

Generation of Methotrexate-Resistant Cell Lines

This protocol describes a general method for developing methotrexate-resistant cancer cell lines in vitro.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate (MTX)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Seed the parental cancer cell line in a culture flask with complete medium.

  • Stepwise MTX Exposure: Once the cells reach 60-70% confluency, expose them to a low concentration of MTX (e.g., the IC20 concentration).[10]

  • Recovery: After 24 hours of exposure, wash the cells twice with sterile PBS and replace the medium with fresh, drug-free medium.[10]

  • Expansion of Surviving Cells: Allow the surviving cells to proliferate until they reach 60-70% confluency.

  • Incremental Dose Increase: Repeat the MTX exposure, gradually increasing the concentration in a stepwise manner. This process is repeated multiple times at each concentration.[10]

  • Establishment of Resistant Line: Continue this selection process for several months until a cell line that can proliferate in the presence of a significantly higher concentration of MTX is established.[10][11]

  • Verification of Resistance: Confirm the development of resistance by determining the IC50 value of the resistant cell line and comparing it to the parental line using a cell viability assay.[11]

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and Methotrexate on cancer cell lines.

Materials:

  • Parental and resistant cancer cell lines

  • Complete cell culture medium

  • This compound and Methotrexate

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^3 to 1 x 10^5 cells/well) in 100 µL of complete medium.[12]

  • Drug Treatment: After 24 hours of incubation, add various concentrations of this compound or Methotrexate to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well.[12]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 values using non-linear regression analysis.[11]

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol measures the activity of DHFR in cell lysates, which can be used to assess the inhibitory effects of this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • DHFR assay buffer

  • Dihydrofolic acid (DHFA)

  • NADPH

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates from control and this compound-treated cells.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing DHFR assay buffer, NADPH, and the cell lysate.

  • Initiate Reaction: Start the reaction by adding DHFA.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 2.5 minutes) at a constant temperature (e.g., 22°C).[14] The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of DHFR activity. Compare the activity in this compound-treated samples to the untreated controls to determine the extent of inhibition.

Visualizations

Signaling Pathway

folate_metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_Synth Purine Synthesis THF->Purine_Synth DHFR->THF NADP NADP+ DHFR->NADP Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF TS Thymidylate Synthase (TS) Methylene_THF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA_RNA_Protein DNA, RNA, and Protein Synthesis dTMP->DNA_RNA_Protein TS->DHF TS->dTMP Purine_Synth->DNA_RNA_Protein This compound This compound This compound->DHFR NADPH NADPH NADPH->DHFR cofactor

Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.

Experimental Workflow

experimental_workflow start Start: Select Parental and MTX-Resistant Cell Lines culture Cell Culture and Maintenance start->culture treatment Treat cells with varying concentrations of this compound and Methotrexate culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay dhfr_assay Perform DHFR Activity Assay treatment->dhfr_assay data_analysis Data Analysis: - Calculate IC50 values - Compare drug sensitivity - Assess DHFR inhibition viability_assay->data_analysis dhfr_assay->data_analysis conclusion Conclusion: Evaluate this compound efficacy in overcoming MTX resistance data_analysis->conclusion

Caption: Workflow for assessing this compound's efficacy in MTX-resistant cells.

References

Trimetrexate Dose-Response Curve Analysis in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate is a non-classical folate antagonist that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary precursors for DNA, RNA, and protein synthesis. By inhibiting DHFR, this compound disrupts these vital cellular processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells. This document provides detailed application notes and protocols for analyzing the dose-response relationship of this compound in preclinical cancer models, a crucial step in evaluating its therapeutic potential.

Data Presentation

The inhibitory effect of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 value is a key parameter for comparing the potency of a drug across different cell lines and for guiding dose selection in further preclinical and clinical studies.

Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMAcute Lymphoblastic Leukemia~20Fictional data based on literature review
MOLT-3Acute Lymphoblastic Leukemia~35Fictional data based on literature review
A549Non-Small Cell Lung Cancer~150Fictional data based on literature review
HCT-116Colorectal Carcinoma~250Fictional data based on literature review
MCF-7Breast Adenocarcinoma~400Fictional data based on literature review

Note: The IC50 values presented are illustrative and can vary based on experimental conditions such as cell density, incubation time, and the specific assay used. Researchers should determine the IC50 experimentally for their specific cell lines and conditions.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of DHFR, which has downstream effects on nucleotide synthesis and cellular proliferation.

DHFR_Inhibition_Pathway This compound Mechanism of Action This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DNA_RNA_Protein_Synthesis DNA, RNA & Protein Synthesis Nucleotide_Synthesis->DNA_RNA_Protein_Synthesis Precursors for Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Protein_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

This compound's inhibition of DHFR and its downstream effects.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Analysis of this compound using the MTT Assay

This protocol details the steps for determining the IC50 value of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). It is recommended to perform a wide range of concentrations in the initial experiment and then narrow the range around the estimated IC50 in subsequent experiments.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 48-72 hours. The incubation time should be optimized for the specific cell line.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[3] Software such as GraphPad Prism can be used for this analysis.

Experimental Workflow

The following diagram outlines the key steps in performing a dose-response curve analysis for this compound.

Experimental_Workflow This compound Dose-Response Experimental Workflow Start Start Cell_Culture 1. Cell Culture (e.g., A549, HCT-116) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Preparation 3. This compound Dilution Series Cell_Seeding->Drug_Preparation Cell_Treatment 4. Cell Treatment (48-72h incubation) Drug_Preparation->Cell_Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Data_Acquisition 6. Absorbance Reading (570 nm) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (% Viability vs. [this compound]) Data_Acquisition->Data_Analysis IC50_Determination 8. IC50 Determination (Non-linear regression) Data_Analysis->IC50_Determination End End IC50_Determination->End

A streamlined workflow for determining the IC50 of this compound.

Discussion

The protocols and information provided in this document serve as a guide for researchers to conduct robust dose-response analyses of this compound in preclinical models. Accurate determination of IC50 values is fundamental for understanding the anti-proliferative activity of this compound and for making informed decisions in the drug development process. It is important to note that factors such as the choice of cell line, cell seeding density, and duration of drug exposure can significantly influence the outcome of the assay. Therefore, careful optimization of experimental parameters is essential for obtaining reliable and reproducible results. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological mechanism and the practical steps involved in the analysis, respectively. These tools can aid in the design and execution of experiments and in the interpretation of the resulting data.

References

Application Notes: Trimetrexate in CNS Lymphoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimetrexate (B1681579) (TMTX) is a lipophilic antifolate drug that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Unlike the structurally related methotrexate (B535133), this compound does not rely on the reduced folate carrier for cellular uptake and can passively diffuse across cell membranes.[2] Its mechanism of action involves the inhibition of DHFR, which is crucial for the regeneration of tetrahydrofolate from dihydrofolate. This process is essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA, RNA, and protein synthesis.[3] Inhibition of DHFR leads to the depletion of downstream folates, resulting in cell cycle arrest and apoptosis.[4] While this compound has been investigated for various malignancies, its application in central nervous system (CNS) lymphoma research models is not well-documented, primarily due to its poor penetration of the blood-brain barrier. However, its efficacy in other types of lymphomas and its distinct mechanism of cellular uptake compared to methotrexate warrant its investigation in preclinical CNS lymphoma models.

Mechanism of Action

This compound competitively inhibits DHFR, an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for one-carbon transfer reactions in the synthesis of purine (B94841) nucleotides and thymidylate. By blocking this enzyme, this compound disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death in rapidly proliferating cells such as lymphoma cells.[3]

Preclinical Research Applications in CNS Lymphoma Models

Due to the limited availability of direct studies of this compound in CNS lymphoma models, the following applications are proposed based on its known mechanism of action and findings from research on other lymphoma types and brain tumors.

  • In Vitro Cytotoxicity and Drug Screening: this compound can be used to assess the sensitivity of various CNS lymphoma cell lines to DHFR inhibition. These studies can help identify potential therapeutic vulnerabilities and compare the efficacy of this compound to other standard-of-care agents like methotrexate.

  • In Vivo Efficacy in Orthotopic Xenograft Models: Despite its poor blood-brain barrier penetration, this compound could be evaluated in animal models of CNS lymphoma, particularly through administration routes that bypass the blood-brain barrier, such as intrathecal injection. Systemic administration at high doses or in combination with agents that enhance blood-brain barrier permeability could also be explored.

  • Investigation of Resistance Mechanisms: this compound can be used to generate drug-resistant CNS lymphoma cell lines. These models are valuable for studying the molecular mechanisms of resistance to antifolate therapies.

  • Evaluation of Combination Therapies: The efficacy of this compound in combination with other chemotherapeutic agents or targeted therapies that act on synergistic pathways can be investigated in both in vitro and in vivo models.

Quantitative Data

Due to the lack of specific studies on this compound in CNS lymphoma models, the following tables provide reference data from other cancer types to guide initial experimental design.

Table 1: In Vitro Cytotoxicity of this compound and Other DHFR Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
This compoundHuman DHFR-4.74 nM[5]
This compoundSNU-C4Colon Cancer~0.1 µM (50-60% growth inhibition)[5]
This compoundNCI-H630Colon Cancer~0.1 µM (50-60% growth inhibition)[5]
PralatrexateH9T-cell Lymphoma3.3 nM[6]

Table 2: Proposed In Vivo Efficacy Study of this compound in a CNS Lymphoma Xenograft Model (Hypothetical)

Treatment GroupDose and ScheduleAdministration RouteMedian Survival (Days)Tumor Growth Inhibition (%)
Vehicle Control-IV or IT--
This compounde.g., 200 mg/m²IV, every 14 daysData not availableData not available
This compounde.g., 1 mg/kgIT, twice weeklyData not availableData not available

Signaling Pathways

The primary signaling pathway affected by this compound is the folate metabolism pathway, leading to the inhibition of DNA, RNA, and protein synthesis. Downstream of this, DHFR inhibition has been shown to impact key cancer-related signaling pathways:

  • Apoptosis Induction: Depletion of nucleotides and subsequent DNA damage can trigger the intrinsic apoptotic pathway.

  • NF-κB Signaling: In some lymphoma models, antifolates like methotrexate have been shown to modulate the NF-κB signaling pathway, which is a critical regulator of survival and proliferation in many B-cell lymphomas.[7][8]

  • JAK/STAT Signaling: The JAK/STAT pathway, particularly STAT3, is often constitutively active in lymphoma and is a key driver of proliferation and survival.[9] DHFR inhibitors have been shown to interfere with STAT3 signaling.[6]

DHFR_Inhibition_Pathway cluster_Cell Lymphoma Cell This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->THF Reduction Purine_Synth Purine Synthesis THF->Purine_Synth Cofactor Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Cofactor DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purine_Synth->DNA_RNA_Protein Precursors Thymidylate_Synth->DNA_RNA_Protein Precursors Apoptosis Apoptosis DNA_RNA_Protein->Apoptosis Disruption leads to

Figure 1: Mechanism of Action of this compound.

Downstream_Signaling This compound This compound DHFR_Inhibition DHFR Inhibition This compound->DHFR_Inhibition Nucleotide_Depletion Nucleotide Depletion DHFR_Inhibition->Nucleotide_Depletion STAT3 STAT3 Signaling DHFR_Inhibition->STAT3 Inhibits NFkB NF-κB Signaling DHFR_Inhibition->NFkB Inhibits DNA_Damage DNA Damage Nucleotide_Depletion->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival NFkB->Proliferation NFkB->Survival

Figure 2: Potential Downstream Signaling Effects of this compound.

Experimental Protocols

In Vitro Cell Viability Assay using MTS

This protocol is for determining the cytotoxic effects of this compound on CNS lymphoma cell lines.

Materials:

  • CNS lymphoma cell lines (e.g., Raji, Daudi)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture CNS lymphoma cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

    • Add 100 µL of the drug dilutions to the respective wells. For the vehicle control wells, add medium with the corresponding concentration of DMSO.

    • Incubate the plate for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other wells.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

In_Vitro_Workflow Start Start Seed_Cells Seed CNS Lymphoma Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (Serial Dilutions) Incubate_24h->Add_this compound Incubate_72h Incubate 72h Add_this compound->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance (490 nm) Incubate_1_4h->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: In Vitro Cell Viability Assay Workflow.

Orthotopic CNS Lymphoma Xenograft Model

This protocol describes the establishment of an orthotopic CNS lymphoma model in immunodeficient mice.

Materials:

  • CNS lymphoma cell line expressing luciferase (e.g., Raji-luc)

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)

  • Stereotactic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Anesthetics (e.g., ketamine/xylazine)

  • Betadine and ethanol

  • Surgical tools

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Cell Preparation:

    • Culture Raji-luc cells and harvest them during the logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend them at a concentration of 5 x 10⁷ cells/mL in sterile, serum-free medium.

    • Keep the cell suspension on ice.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and mount it on the stereotactic frame.

    • Shave the scalp and sterilize the area with betadine and ethanol.

    • Make a small sagittal incision to expose the skull.

    • Using the bregma as a reference point, drill a small burr hole at the desired coordinates (e.g., 2 mm lateral, 1 mm anterior to bregma).

    • Lower the Hamilton syringe needle to a depth of 3 mm from the dura.

    • Slowly inject 2 µL of the cell suspension (1 x 10⁵ cells) over 5 minutes.

    • Leave the needle in place for 5 minutes before slowly retracting it.

    • Seal the burr hole with bone wax and suture the scalp incision.

    • Administer analgesics and monitor the animal's recovery.

  • Tumor Growth Monitoring:

    • Starting 7 days post-injection, monitor tumor growth weekly using bioluminescence imaging.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, image the anesthetized mice using a bioluminescence imaging system.

    • Quantify the bioluminescent signal (photons/second) from the head region.

In Vivo this compound Treatment and Efficacy Assessment

This is a hypothetical protocol for evaluating the efficacy of this compound in the established CNS lymphoma model.

Procedure:

  • Treatment Initiation:

    • When tumors are established (detectable by bioluminescence), randomize the mice into treatment and control groups.

  • Drug Administration (Hypothetical Dosing):

    • Systemic Treatment: Administer this compound at a starting dose of 200 mg/m² (converted to an appropriate mouse dose) via intravenous injection every 14 days.[10] The vehicle control group should receive injections of the vehicle alone.

    • Intrathecal Treatment: For direct CNS delivery, administer this compound at a starting dose of 1 mg/kg via intrathecal injection into the cisterna magna or through a pre-implanted cannula, twice weekly.

  • Efficacy Assessment:

    • Monitor tumor burden weekly using bioluminescence imaging.

    • Monitor animal body weight and clinical signs of toxicity.

    • Continue treatment and monitoring until the humane endpoint is reached.

    • Record the date of death or euthanasia for survival analysis.

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups.

    • Generate Kaplan-Meier survival curves and compare the median survival between groups using a log-rank test.

In_Vivo_Workflow Start Start Establish_Model Establish Orthotopic CNS Lymphoma Xenograft Start->Establish_Model Monitor_Tumor Monitor Tumor Growth (Bioluminescence) Establish_Model->Monitor_Tumor Randomize Randomize Mice into Treatment & Control Groups Monitor_Tumor->Randomize Administer_TMTX Administer this compound (IV or IT) Randomize->Administer_TMTX Monitor_Efficacy Monitor Efficacy: - Tumor Growth - Survival Administer_TMTX->Monitor_Efficacy Analyze_Data Analyze Data Monitor_Efficacy->Analyze_Data Endpoint Reached End End Analyze_Data->End

Figure 4: In Vivo Efficacy Study Workflow.

References

Application Notes and Protocols for Leucovorin Rescue in Trimetrexate-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate (B1681579) (TMTX) is a potent, non-classical antifolate that effectively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][2] By blocking DHFR, this compound depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[3] This disruption of nucleotide biosynthesis leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[3]

However, the clinical utility of this compound as a single agent is often limited by its toxicity to normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[4] Leucovorin (LV), a reduced folate, provides a rescue mechanism to mitigate this toxicity.[2] Leucovorin can be utilized by host cells to replenish the THF pool, bypassing the DHFR enzyme that is inhibited by this compound.[5] This selective rescue is possible because many tumor cells have impaired transport mechanisms for folates like Leucovorin, while normal cells can efficiently uptake it.[4] This differential uptake allows for the protection of normal tissues while maintaining the cytotoxic effects of this compound against susceptible cancer cells.

These application notes provide detailed protocols and data for designing and conducting in vitro experiments to evaluate the efficacy of Leucovorin rescue in this compound-based cancer research.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted into several cofactors, including 5,10-methylenetetrahydrofolate, which is essential for the synthesis of thymidylate, and 10-formyltetrahydrofolate, required for purine (B94841) synthesis.[3] By inhibiting DHFR, this compound leads to a depletion of these essential cofactors, thereby halting DNA and RNA synthesis and inducing cell death.[3]

Leucovorin rescue works by providing a downstream source of reduced folate. Leucovorin is readily converted to THF and its derivatives without the need for DHFR, thus bypassing the metabolic block imposed by this compound.[5]

folate_pathway cluster_cell Cellular Environment cluster_inside Intracellular Space TMTX This compound TMTX_in This compound TMTX->TMTX_in Passive Diffusion LV Leucovorin LV_in Leucovorin LV->LV_in Active Transport DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Reduced_Folates Reduced Folates (e.g., 5,10-Methylene-THF) THF->Reduced_Folates DHFR->THF Product TS Thymidylate Synthase dTMP dTMP (Thymidylate) TS->dTMP Purine_Synth Purine Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA dUMP dUMP dUMP->TS dTMP->DNA_RNA Reduced_Folates->TS Reduced_Folates->Purine_Synth TMTX_in->DHFR Inhibits LV_in->THF Bypasses DHFR

Diagram 1: this compound's inhibition of DHFR and Leucovorin's rescue pathway.

Quantitative Data Summary

The following tables summarize available quantitative data on the in vitro effects of this compound and the impact of Leucovorin rescue. Data for direct, dose-dependent Leucovorin rescue of this compound-induced cytotoxicity is limited in publicly available literature; therefore, the tables include relevant cytotoxicity data for this compound and qualitative observations on Leucovorin's effects where specific quantitative rescue data is unavailable.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeIC50 of this compoundExposure TimeReference
BOT-2Human Breast CancerActive (specific IC50 not stated)144 hours[1]
H35Hepatoma~5 nM (for growth inhibition)72 hours[6]
H2052Pleural MesotheliomaNot specified, but sensitive24 hours[5]
CCRF-CEMHuman T-cell LeukemiaSensitive (specific IC50 not stated)24 hours[7]

Table 2: Effect of Leucovorin on this compound Cytotoxicity

Cell LineCancer TypeLeucovorin ConcentrationEffect on this compound CytotoxicityReference
BOT-2Human Breast CancerNot specifiedNo effect observed
H2052Pleural Mesothelioma2 µMDid not significantly alter this compound efficacy[5]
Human Bone Marrow CFU-GMNormal0.2 µMPartial rescue at high this compound concentrations
Breast and NSCLC LinesCancer0.2 µMLess effective rescue compared to Methotrexate (B535133)[8]
Head and Neck Cancer LinesCancer0.2 µMSignificant rescue observed[8]

Experimental Protocols

Protocol 1: General Assessment of this compound Cytotoxicity and Leucovorin Rescue in Adherent Cancer Cell Lines

This protocol provides a framework for determining the IC50 of this compound and assessing the rescue effect of Leucovorin.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Leucovorin calcium salt stock solution (dissolved in sterile water or PBS)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 100 µM.

    • For rescue experiments, prepare solutions of this compound with a fixed concentration of Leucovorin (e.g., 1 µM, 10 µM). Alternatively, a matrix of varying this compound and Leucovorin concentrations can be tested.

    • Remove the old medium from the cell plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for a period relevant to the cell line's doubling time and the experimental question (e.g., 24, 48, or 72 hours).[1]

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, using a Resazurin-based assay, add 20 µL of Resazurin solution to each well and incubate for 1-4 hours before reading fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence/luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for this compound alone and in the presence of Leucovorin.

experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drugs Prepare this compound +/- Leucovorin dilutions incubate_overnight->prepare_drugs add_drugs Add drug solutions to cells prepare_drugs->add_drugs incubate_exposure Incubate for 24-72 hours add_drugs->incubate_exposure viability_assay Perform cell viability assay incubate_exposure->viability_assay data_analysis Analyze data and determine IC50 viability_assay->data_analysis end End data_analysis->end

Diagram 2: General experimental workflow for assessing Leucovorin rescue.
Protocol 2: Determining the Minimum Effective Rescue Dose of Leucovorin

This protocol is designed to identify the lowest concentration of Leucovorin that can effectively rescue cells from a specific, highly cytotoxic concentration of this compound.

Procedure:

  • Determine this compound IC90: From the results of Protocol 1, determine the concentration of this compound that results in approximately 90% cell death (IC90).

  • Cell Seeding and this compound Treatment: Seed cells as described in Protocol 1. The following day, treat all wells (except for controls) with the predetermined IC90 concentration of this compound.

  • Leucovorin Rescue Addition:

    • Co-treatment: Add serial dilutions of Leucovorin (e.g., 0.01 µM to 100 µM) to the wells at the same time as this compound.

    • Delayed Rescue: Add serial dilutions of Leucovorin at various time points after this compound addition (e.g., 4, 8, 12, or 24 hours) to mimic clinical rescue protocols.[9]

  • Incubation and Viability Assay: Incubate the plates for a total of 72 hours from the time of this compound addition. Perform a cell viability assay as described in Protocol 1.

  • Data Analysis: Plot cell viability against the Leucovorin concentration to determine the minimum concentration required to restore a certain percentage of cell viability (e.g., 50% or 80%).

Logical Relationships and Considerations

The relationship between this compound, Leucovorin, and cellular outcome is dependent on several factors that can be represented logically.

logical_relationships cluster_conditions Experimental Conditions cluster_outcomes Cellular Outcomes TMTX_conc [this compound] Cytotoxicity Cytotoxicity TMTX_conc->Cytotoxicity Increases LV_conc [Leucovorin] LV_conc->Cytotoxicity Decreases (if Rescue occurs) Rescue Rescue LV_conc->Rescue Increases Cell_type Cell Type (Folate Transporter Status) Cell_type->Rescue Influences

Diagram 3: Logical relationships influencing experimental outcomes.

Key Considerations for Experimental Design:

  • Cell Line Selection: The expression of folate transporters can significantly impact the efficacy of Leucovorin rescue. Cell lines with low folate transporter expression may be less susceptible to rescue.

  • Leucovorin Timing: The timing of Leucovorin addition is critical. Co-administration will likely prevent this compound-induced damage, while delayed administration will test the ability of Leucovorin to rescue cells after the cytotoxic cascade has been initiated.

  • Drug Stability: Ensure the stability of this compound and Leucovorin in culture medium over the course of the experiment.

  • Serum in Media: The presence of folates in fetal bovine serum can influence the results. For sensitive experiments, using dialyzed FBS may be necessary.

By carefully considering these factors and utilizing the provided protocols, researchers can effectively investigate the interplay between this compound and Leucovorin in various cancer models.

References

Application Notes and Protocols for the Sequential Administration of Trimetrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate (B1681579) (TMTX) is a non-classical folate antagonist that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Unlike its predecessor, methotrexate (B535133) (MTX), this compound is more lipophilic and does not rely on the reduced folate carrier system for cellular uptake, allowing it to be effective in MTX-resistant tumors.[2] Inhibition of DHFR disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death, particularly in rapidly proliferating cancer cells.[1] The sequential administration of this compound with other chemotherapeutic agents has been investigated to enhance anticancer efficacy. This document provides detailed application notes and protocols for the sequential use of this compound with a focus on its synergistic interaction with 5-fluorouracil (B62378) (5-FU).

Mechanism of Action and Synergy

This compound competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate.[1][3] The synergistic effect of sequentially administering this compound followed by 5-FU is primarily attributed to the this compound-induced elevation of intracellular 5-phosphoribosyl-1-pyrophosphate (PRPP) levels.[4] Inhibition of de novo purine (B94841) synthesis by this compound leads to an accumulation of PRPP, which in turn enhances the conversion of 5-FU to its active cytotoxic metabolites, fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP).

Signaling Pathway of this compound and 5-Fluorouracil Synergy

SynergyPathway TMTX This compound DHFR Dihydrofolate Reductase (DHFR) TMTX->DHFR inhibits Purine_Synth De Novo Purine Synthesis DHFR->Purine_Synth inhibition leads to decreased purine synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->Purine_Synth required for PRPP Phosphoribosyl pyrophosphate (PRPP) Purine_Synth->PRPP inhibition leads to accumulation of PRPP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) PRPP->FdUMP enhances conversion FUTP Fluorouridine triphosphate (FUTP) PRPP->FUTP enhances conversion FU 5-Fluorouracil (5-FU) FU->FdUMP converted to FU->FUTP converted to TS Thymidylate Synthase (TS) FdUMP->TS inhibits dNTPs dNTP Synthesis TS->dNTPs required for DNA_Synth DNA Synthesis dNTPs->DNA_Synth RNA_Synth RNA Synthesis FUTP->RNA_Synth incorporates into RNA, causing damage

Caption: Signaling pathway of this compound and 5-FU synergy.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies on the sequential administration of this compound and other chemotherapeutic agents.

Table 1: In Vitro and In Vivo Efficacy of Sequential this compound and 5-Fluorouracil
Cell Line/ModelTreatment SequenceOutcome MeasureResultReference
Chinese Hamster Ovary (CHO) cellsThis compound (25 µM for 2-4h) -> 5-FU (125 or 250 µM)Cell KillingSynergistic[4]
HCT-8 human colon adenocarcinoma cellsThis compound -> 5-FUCell KillSynergistic[5]
HCT-8 human colon adenocarcinoma cells5-FU -> this compoundCell KillAntagonistic[5]
HCT-8 human colon adenocarcinoma cellsSimultaneous this compound + 5-FUCell KillAntagonistic[5]
P388 leukemia (in vivo)This compound (31 mg/kg/injection) -> 5-FU (33 mg/kg/injection)Increased Life Span183%[4]
P388 leukemia (in vivo)5-FU alone (most active single agent)Increased Life Span111%[4]
Table 2: Clinical Efficacy of Sequential this compound and 5-Fluorouracil in Metastatic Colorectal Cancer
StudyTreatment RegimenNumber of PatientsObjective Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Szelenyi et al.TMTX (110 mg/m²) -> 24h -> FA (200 mg/m²) + 5-FU (500 mg/m²) weekly for 6 weeks3436% (Partial Response)14 months5.3 months
Conti et al.TMTX (escalating doses) -> 24h -> 5-FU/LV (500 mg/m² each)41 (previously treated)20% (Partial Response)Not reached (median follow-up 13.5 months)Not reported

Experimental Protocols

In Vitro Clonogenic Assay for Synergy Assessment

This protocol is adapted from studies demonstrating the sequence-dependent synergy between this compound and 5-FU.[4][5]

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) cells or HCT-8 human colon adenocarcinoma cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • Prepare stock solutions of this compound and 5-Fluorouracil in a suitable solvent (e.g., DMSO or sterile water) and store at -20°C.

  • Dilute drugs to the desired final concentrations in cell culture medium immediately before use.

3. Experimental Procedure (Sequential Treatment):

  • Seed cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.

  • Day 1: Treat cells with this compound (e.g., 25 µM) for a predetermined duration (e.g., 2, 4, or 24 hours).

  • After the this compound incubation period, remove the medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh medium containing 5-Fluorouracil (e.g., 125 or 250 µM).

  • Incubate the cells with 5-FU for a specified time (e.g., 4 or 24 hours).

4. Experimental Procedure (Simultaneous and Reverse Sequence):

  • For simultaneous treatment, add both this compound and 5-FU to the cells at the same time.

  • For the reverse sequence, treat with 5-FU first, followed by this compound, with a wash step in between.

5. Colony Formation and Analysis:

  • After drug treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

  • Incubate the plates for 7-14 days to allow for colony formation.

  • Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing ≥50 cells) in each well.

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

  • Analyze the data for synergy using appropriate software (e.g., CalcuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

clonogenic_workflow start Start seed_cells Seed cells in 6-well plates (500-1000 cells/well) start->seed_cells attach Allow cells to attach overnight seed_cells->attach add_tmtx Add this compound (TMTX) attach->add_tmtx incubate_tmtx Incubate for 2-24 hours add_tmtx->incubate_tmtx wash1 Wash cells with PBS (x2) incubate_tmtx->wash1 add_5fu Add 5-Fluorouracil (5-FU) wash1->add_5fu incubate_5fu Incubate for 4-24 hours add_5fu->incubate_5fu wash2 Wash cells with PBS incubate_5fu->wash2 add_fresh_medium Add fresh drug-free medium wash2->add_fresh_medium incubate_colonies Incubate for 7-14 days add_fresh_medium->incubate_colonies fix_stain Fix with glutaraldehyde and stain with crystal violet incubate_colonies->fix_stain count_colonies Count colonies fix_stain->count_colonies analyze Analyze for synergy (CI) count_colonies->analyze end End analyze->end

Caption: Workflow for in vitro clonogenic assay.

In Vivo Murine Leukemia Model

This protocol is based on studies evaluating the efficacy of sequential this compound and 5-FU in a P388 leukemia model.[4]

1. Animal Model:

  • Use DBA/2 mice.

  • Maintain animals in a pathogen-free environment with access to food and water ad libitum.

  • All animal procedures should be performed in accordance with institutional guidelines.

2. Tumor Cell Implantation:

  • On Day 0, implant 1 x 10^6 P388 leukemia cells intraperitoneally (i.p.) into each mouse.

3. Drug Preparation and Administration:

  • Prepare this compound and 5-Fluorouracil in a sterile vehicle (e.g., saline).

  • Sequential Treatment (TMTX -> 5-FU):

    • On Days 1, 5, and 9, administer this compound (e.g., 31 mg/kg) via i.p. injection every 3 hours for a total of eight injections.

    • Administer 5-Fluorouracil (e.g., 33 mg/kg) as a single i.p. injection with the last dose of this compound on Days 1, 5, and 9.

  • Single-Agent and Control Groups:

    • Include groups treated with this compound alone, 5-FU alone, and vehicle control.

4. Monitoring and Endpoint:

  • Monitor the mice daily for signs of toxicity and record body weight.

  • The primary endpoint is the mean survival time of each treatment group.

  • Calculate the percentage increase in life span (%ILS) for each treated group compared to the control group.

in_vivo_logic start Start implant Day 0: Implant P388 leukemia cells (i.p.) start->implant grouping Randomize mice into treatment groups implant->grouping treatment Days 1, 5, 9: Administer treatment grouping->treatment tmtx_fu Sequential TMTX -> 5-FU treatment->tmtx_fu tmtx_only TMTX alone treatment->tmtx_only fu_only 5-FU alone treatment->fu_only control Vehicle control treatment->control monitoring Daily monitoring of mice tmtx_fu->monitoring tmtx_only->monitoring fu_only->monitoring control->monitoring endpoint Record survival time monitoring->endpoint analysis Calculate % Increase in Life Span endpoint->analysis end End analysis->end

Caption: Logical flow of the in vivo murine leukemia experiment.

Combination with Other Chemotherapeutic Agents

Cisplatin (B142131) and Etoposide (B1684455)

Preclinical and clinical pilot studies have explored the combination of this compound with cisplatin or etoposide in non-small cell lung cancer.[6] In one study, this compound was administered intravenously with either 20 mg/m² cisplatin or 50 mg/m² etoposide for 5 consecutive days, with the this compound dose being escalated.[6] Myelosuppression was the primary dose-limiting toxicity.[6] In vitro studies with L1210 leukemia cells have shown that this compound can potentiate etoposide-induced DNA strand breaks, suggesting a synergistic interaction.[4] This potentiation may be linked to alterations in intracellular ATP concentrations.[4]

Conclusion

The sequential administration of this compound followed by 5-Fluorouracil has demonstrated significant synergistic antitumor activity in both preclinical models and clinical trials, particularly in colorectal cancer. The underlying mechanism involves the modulation of purine metabolism by this compound, leading to an accumulation of PRPP that enhances the cytotoxic effects of 5-FU. The provided protocols offer a framework for further investigation into this and other sequential this compound-based combination therapies. Careful consideration of dosing and scheduling is crucial to maximize efficacy and manage toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Trimetrexate's Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Trimetrexate (B1681579). The focus is on strategies to improve its therapeutic index through combination therapies, toxicity mitigation, and novel drug delivery systems.

Section 1: Combination Therapy with 5-Fluorouracil (B62378) (5-FU)

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with 5-Fluorouracil?

A1: this compound (TMQ), a dihydrofolate reductase (DHFR) inhibitor, can potentiate the cytotoxic effects of 5-Fluorouracil (5-FU). Pre-treatment with this compound leads to an increase in intracellular 5-phosphoribosyl-1-pyrophosphate (PRPP) pools. Elevated PRPP levels enhance the conversion of 5-FU to its active metabolite, 5-fluoro-uridine-5'-monophosphate (FUMP), thereby increasing its incorporation into RNA and subsequent cytotoxicity.[1] This synergistic interaction is highly dependent on the sequence and schedule of administration.[1][2]

Q2: What is the optimal sequence and timing for administering this compound and 5-FU to achieve synergy?

A2: To achieve optimal synergistic cell killing, cells should be exposed to this compound for 2 to 4 hours before the addition of 5-FU.[1] Administering 5-FU before or simultaneously with this compound may result in an antagonistic effect.[2] The synergistic effect is closely linked to the TMQ-induced elevation of PRPP pools, which peak after 2 to 4 hours of exposure.[1]

Q3: What are the expected dose-limiting toxicities for the this compound and 5-FU combination?

A3: In clinical trials, the primary dose-limiting toxicities for the combination of this compound and 5-FU are myelosuppression and mucositis.[3] Other reported mild toxicities include rash, fatigue, and diarrhea.[3]

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
No synergistic effect observed in vitro. Incorrect drug sequencing.Ensure this compound is added 2-4 hours before 5-FU. A reversed or simultaneous schedule can be antagonistic.[1][2]
Suboptimal drug concentrations.Perform dose-response experiments for each drug individually to determine the IC50, then test combinations around these concentrations.
Cell line insensitivity.The cell line may have intrinsic resistance mechanisms (e.g., altered target enzymes, drug efflux pumps). Consider using a different cell line with known sensitivity.
High variability in experimental replicates. Inconsistent cell health or density.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.
Pipetting errors.Use calibrated pipettes and proper technique, especially for serial dilutions of potent compounds.
Unexpectedly high cytotoxicity in control groups. Solvent toxicity.Ensure the final concentration of the drug solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the specific cell line.
Difficulty reproducing in vivo synergy. Suboptimal dosing schedule in the animal model.Adapt the in vitro schedule to the in vivo setting, considering the pharmacokinetic profiles of both drugs. The "5-fluorouracil last" sequence has been shown to be superior in murine models.[1]
Inappropriate animal model.Use a tumor model known to be sensitive to both this compound and 5-FU.
Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound and 5-FU Combination in P388 Leukemia Model [1]

Treatment Group Optimal Dose (mg/kg/injection) Increased Life Span (%) Net Tumor Cell Burden Reduction (logs)
5-Fluorouracil (alone)331112.6
This compound + 5-FU ("5-FU first")TMTX: 31, 5-FU: 33--
This compound + 5-FU ("5-FU last")TMTX: 31, 5-FU: 331836.7

Table 2: Pharmacokinetic Parameters of this compound in Combination with 5-FU [3]

Parameter Value (Mean ± SD)
t½α0.23 h
t½β16.7 h
Total Plasma Clearance14.3 ± 5.9 mL/min/m²
Renal Clearance (% of total)~7%
Protein Binding97%
Experimental Protocols & Workflows

1. In Vitro Clonogenic Survival Assay

This protocol is adapted from standard clonogenic assay procedures.[4][5][6][7]

  • Cell Plating: Seed a known number of single cells into 6-well plates. The number of cells per well should be adjusted based on the expected toxicity of the treatment to yield 50-100 colonies per well.

  • This compound Pre-treatment: Allow cells to attach for 24 hours. Treat with the desired concentration of this compound for 2-4 hours.

  • 5-FU Treatment: Add the desired concentration of 5-FU to the wells already containing this compound.

  • Incubation: Incubate for the desired total drug exposure time.

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 9-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Aspirate the medium, fix the colonies with a solution of 6% glutaraldehyde, and stain with 0.5% crystal violet. Count the number of colonies in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to untreated controls.

Workflow for Clonogenic Survival Assay

G cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_colony Colony Formation & Analysis p1 Trypsinize and count cells p2 Plate single cells in 6-well plates p1->p2 t1 Incubate for 24h (cell attachment) p2->t1 t2 Add this compound (2-4h) t1->t2 t3 Add 5-Fluorouracil t2->t3 t4 Incubate for total exposure time t3->t4 c1 Replace with fresh medium t4->c1 c2 Incubate for 9-14 days c1->c2 c3 Fix and stain colonies c2->c3 c4 Count colonies (>50 cells) c3->c4 c5 Calculate surviving fraction c4->c5

Caption: Workflow for the clonogenic survival assay to assess synergy.

2. Measurement of Intracellular PRPP Pools

This protocol is based on radiometric methods for PRPP measurement.[8][9]

  • Cell Treatment: Culture cells to the desired density and treat with this compound for varying time points (e.g., 0, 2, 4, 6 hours).

  • Cell Lysis: Rapidly harvest and lyse the cells using a method that preserves PRPP stability, such as heat inactivation or acid extraction.

  • Enzymatic Conversion: In a reaction mixture, incubate the cell lysate with a known amount of [¹⁴C]-labeled adenine (B156593) or hypoxanthine, and an excess of adenine phosphoribosyltransferase or hypoxanthine-guanine phosphoribosyltransferase. This converts PRPP and the radiolabeled base into [¹⁴C]AMP or [¹⁴C]IMP.

  • Separation: Separate the radiolabeled nucleotide product ([¹⁴C]AMP or [¹⁴C]IMP) from the unreacted radiolabeled substrate. This can be achieved using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product using a scintillation counter or an on-line radioisotope detector.

  • Calculation: Calculate the initial PRPP concentration in the cell lysate based on the amount of radiolabeled product formed, by comparing to a standard curve generated with known amounts of PRPP.

Signaling and Metabolic Pathways

This compound and 5-FU Synergy Pathway

SynergyPathway TMQ This compound DHFR Dihydrofolate Reductase (DHFR) TMQ->DHFR inhibits PRPP PRPP (Phosphoribosyl Pyrophosphate) TMQ->PRPP increases pool THF Tetrahydrofolate (THF) DHFR->THF produces Purine Purine Synthesis THF->Purine required for Purine->PRPP consumes FUMP FUMP PRPP->FUMP converts FU 5-Fluorouracil FU->FUMP RNA RNA FUMP->RNA incorporates into Cytotoxicity Enhanced Cytotoxicity RNA->Cytotoxicity

Caption: Mechanism of synergistic action between this compound and 5-FU.

Section 2: Leucovorin Rescue for Toxicity Mitigation

Frequently Asked Questions (FAQs)

Q1: How does Leucovorin rescue normal cells from this compound toxicity?

A1: this compound is a lipophilic antifolate that passively diffuses into both host and tumor/pathogen cells, where it inhibits dihydrofolate reductase (DHFR).[10] Leucovorin (folinic acid), a reduced folate, can be actively transported into normal mammalian cells, bypassing the DHFR block and replenishing the folate pool necessary for DNA/RNA synthesis.[10] Many tumor cells and pathogens like Pneumocystis jirovecii lack the transport mechanism for Leucovorin, making them selectively vulnerable to this compound while normal host cells are "rescued".[10][11]

Q2: What are the common toxicities of this compound that are mitigated by Leucovorin?

A2: The most common dose-limiting toxicity of this compound is myelosuppression (neutropenia and thrombocytopenia).[10] Leucovorin co-administration significantly mitigates this effect.[10] Other toxicities that can occur include elevations in serum aminotransferase levels, mucositis, rash, and fever.[10][12]

Q3: Is there a risk of Leucovorin compromising the antitumor efficacy of this compound?

A3: Yes, this is a critical consideration. The principle of Leucovorin rescue relies on differential transport into normal versus target cells. If a tumor has an efficient Leucovorin transporter, high doses of Leucovorin could potentially reduce the antitumor effect of this compound. The goal is to find the minimum dose of Leucovorin that provides selective protection to normal tissues without compromising efficacy against the tumor.[13][14]

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Severe hematologic toxicity despite Leucovorin rescue. Insufficient Leucovorin dose or frequency.Increase the dose or frequency of Leucovorin administration. Doses may need to be adjusted based on the severity of neutropenia and thrombocytopenia.[15]
Patient has underlying renal or hepatic dysfunction.This compound clearance may be impaired, leading to prolonged exposure. Monitor renal and liver function and consider this compound dose reduction.[11]
Low baseline serum protein levels.This compound is highly protein-bound (~97%).[3] Patients with low serum albumin may have higher levels of free, active drug, increasing toxicity risk.[11]
Elevated liver enzymes (ALT/AST). Direct effect of this compound.Mild, transient elevations are common and often resolve even with continued therapy.[11] However, if transaminases rise to >5 times the upper limit of normal, therapy interruption should be considered.
Reduced antitumor effect observed. Leucovorin dose is too high, rescuing tumor cells.This is a possibility in tumors with efficient folate transport. Consider carefully titrating the Leucovorin dose to the minimum effective level for host protection.[13][14]
Tumor has developed resistance to this compound.The tumor may have acquired other resistance mechanisms, such as DHFR gene amplification or mutation.
Quantitative Data Summary

Table 3: this compound/Leucovorin Dose-Toxicity Relationship in Pneumocystis Pneumonia Treatment [15]

This compound Dose (mg/m²/day) Leucovorin Dose (mg/m²/day) Patients with Dose-Modifying Hematologic Toxicity (%) Survival Rate (%)
45804692
608080100
601607558
901606780

Table 4: Toxicity of High-Dose Oral this compound with Minimal-Dose Leucovorin [13][14]

Toxicity Type Incidence (%)
Thrombocytopenia38
Mucositis14
Neutropenia10
Note: This study aimed to find the minimum effective Leucovorin dose (determined to be ~2.5 mg/m²) for selective protection.
Experimental Protocols & Workflows

1. In Vivo Toxicity and Efficacy Assessment of this compound with Leucovorin Rescue

This protocol is a generalized model based on rodent studies.[12]

  • Animal Model: Use a relevant tumor xenograft or syngeneic tumor model in mice or rats.

  • Treatment Groups:

    • Vehicle control

    • This compound alone (at various doses)

    • This compound (high dose) + Leucovorin (at various doses and schedules)

    • Leucovorin alone

  • Drug Administration: Administer this compound and Leucovorin via clinically relevant routes (e.g., oral gavage, intraperitoneal, or intravenous injection). Leucovorin is typically given concurrently with this compound and may be repeated 6 hours later.[12]

  • Efficacy Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) with calipers.

  • Toxicity Monitoring: Monitor animal body weight daily. Perform complete blood counts (CBCs) at baseline and at selected time points post-treatment to assess myelosuppression. At the end of the study, harvest tissues (e.g., bone marrow, gastrointestinal tract, liver) for histopathological analysis.

  • Analysis: Compare tumor growth inhibition and toxicity parameters (body weight loss, blood cell counts, histopathology scores) between the different treatment groups.

Workflow for Leucovorin Rescue Experiment

G cluster_setup Experimental Setup cluster_treat Treatment & Monitoring cluster_analysis Endpoint Analysis s1 Implant tumor cells in mice s2 Allow tumors to establish s1->s2 s3 Randomize into treatment groups s2->s3 t1 Administer TMQ +/- Leucovorin s3->t1 t2 Monitor tumor volume t1->t2 t3 Monitor body weight t1->t3 t4 Collect blood for CBCs t1->t4 a1 Sacrifice animals t1->a1 End of study a2 Harvest tissues for histology a1->a2 a3 Compare tumor growth inhibition a1->a3 a4 Assess toxicity parameters a1->a4

Caption: In vivo workflow for evaluating Leucovorin rescue.

Section 3: Novel Drug Delivery Systems - Liposomal Formulation

Frequently Asked Questions (FAQs)

Q1: Why consider a liposomal formulation for this compound?

A1: Liposomal encapsulation is a drug delivery strategy that can improve the therapeutic index of anticancer drugs. For a drug like this compound, potential benefits include:

  • Reduced Systemic Toxicity: Encapsulation can limit the exposure of healthy tissues to the free drug, potentially reducing side effects like myelosuppression.

  • Enhanced Tumor Targeting: Liposomes can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Overcoming Resistance: For tumor cells that are resistant to antifolates due to impaired drug transport, liposomes can facilitate drug entry into the cell via endocytosis, bypassing the need for a specific transporter.

  • Improved Pharmacokinetics: Liposomal formulation can alter the drug's distribution and prolong its circulation half-life.

Q2: What factors are important when designing a liposomal this compound formulation?

A2: Key parameters to consider include the lipid composition (e.g., inclusion of cholesterol to increase stability), the type of phospholipid (which affects the fluidity of the membrane), particle size, and surface charge. The drug release rate is also critical; a formulation that releases the drug too slowly may not achieve therapeutic concentrations in the tumor, while one that releases it too quickly may not offer a toxicity advantage.

Q3: How is the cytotoxicity of liposomal this compound evaluated in vitro?

A3: Standard in vitro cytotoxicity assays, such as the MTT, XTT, or LDH release assays, are used.[16][17][18] Cells are incubated with various concentrations of free this compound and liposomal this compound for a defined period (e.g., 24-72 hours). The concentration that inhibits cell viability by 50% (IC50) is then calculated and compared between the free and encapsulated forms.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low encapsulation efficiency of this compound. Poor interaction between this compound and the lipid bilayer.Modify the lipid composition. The inclusion of cholesterol can improve membrane integrity. Experiment with different phospholipids (B1166683) or charged lipids to enhance interaction.
Inefficient loading method.For a hydrophilic drug, passive loading efficiency can be low. Explore active loading techniques if applicable, or optimize the passive loading protocol (e.g., hydration of lipid film, sonication, extrusion).
Liposomal formulation is unstable (e.g., aggregates or leaks drug). Suboptimal lipid composition.Incorporate cholesterol to increase membrane stability. For stealth liposomes, include PEGylated lipids.
Improper storage conditions.Store liposomal suspensions at the recommended temperature (usually 4°C) and protect from light. Avoid freezing, which can disrupt the lipid bilayer.
Liposomal this compound shows lower in vitro cytotoxicity than free this compound. Slow drug release from liposomes.The assay duration may be too short for the drug to be released from the liposomes and exert its effect. Consider using a "fluid" liposome (B1194612) formulation that allows for more efficient drug release or extending the incubation time of the cytotoxicity assay.
Liposomes are not taken up by the cells.The cell line may have a low rate of endocytosis. Confirm liposome uptake using fluorescently labeled liposomes and microscopy or flow cytometry.
Experimental Protocols & Workflows

1. Preparation of Liposomal this compound (Thin-Film Hydration Method)

  • Lipid Film Preparation: Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent (e.g., chloroform/methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution containing this compound by vortexing or gentle agitation. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated (free) this compound from the liposome suspension using methods like dialysis or size exclusion chromatography.

  • Characterization: Characterize the final formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Workflow for Liposome Formulation and Testing

G cluster_form Liposome Formulation cluster_char Characterization cluster_test In Vitro Testing f1 Dissolve lipids in organic solvent f2 Create thin lipid film (evaporation) f1->f2 f3 Hydrate with this compound solution f2->f3 f4 Size reduction (extrusion/sonication) f3->f4 f5 Purify (remove free drug) f4->f5 c1 Measure particle size & PDI f5->c1 c2 Determine encapsulation efficiency f5->c2 c3 Assess stability f5->c3 t1 Perform cytotoxicity assay (e.g., MTT) f5->t1 t2 Compare IC50 (Liposomal vs. Free TMQ) t1->t2

Caption: Workflow for liposomal this compound formulation and evaluation.

References

Technical Support Center: Managing Hematologic Toxicity in Trimetrexate Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematologic toxicity in animal studies involving Trimetrexate (B1681579).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause hematologic toxicity?

A1: this compound is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is crucial for converting dihydrofolate to tetrahydrofolate, an essential coenzyme in the synthesis of purines and thymidylate, which are building blocks of DNA and RNA.[1][2][3] By inhibiting DHFR, this compound disrupts DNA, RNA, and protein synthesis, leading to cell death.[1][3] This effect is most pronounced in rapidly dividing cells, such as those in the bone marrow, which are responsible for producing blood cells.[3] This leads to the common dose-limiting hematologic toxicities of myelosuppression, including neutropenia (low neutrophils) and thrombocytopenia (low platelets).[4]

Q2: What are the typical signs of hematologic toxicity observed in animal studies with this compound?

A2: In animal models, such as rats and mice, this compound administration can lead to dose-dependent myelosuppression.[5] This manifests as bone marrow hypocellularity (a decrease in the number of cells in the bone marrow), decreased white blood cell (WBC) counts (including neutrophils and lymphocytes), and anemia.[5] At higher doses, these effects can be severe and lead to increased mortality.

Q3: How can hematologic toxicity from this compound be mitigated in animal studies?

A3: Co-administration of leucovorin (folinic acid) is the standard method for rescuing animals from this compound-induced hematologic toxicity.[5][6] Leucovorin is a reduced form of folic acid that can be readily converted to tetrahydrofolate, bypassing the DHFR enzyme that this compound inhibits.[7] This provides host cells with the necessary coenzyme for DNA and RNA synthesis, thereby reducing the toxic effects on hematopoietic progenitor cells.[6]

Q4: What is the appropriate timing for leucovorin administration?

A4: Leucovorin should be administered concurrently with or shortly after this compound. In rat studies, a successful regimen involved administering leucovorin at the same time as this compound and again 6 hours later.[5] The goal is to provide a sufficient supply of reduced folate to normal tissues without compromising the anti-proliferative effect of this compound on the target cells (if applicable in the study design).

Troubleshooting Guides

Problem: Severe myelosuppression and mortality observed in rats at a specific this compound dose.

Possible Cause Troubleshooting Step
This compound dose is too high. Review the dose-response data. In rats, daily oral doses of 65 and 80 mg/kg have been associated with 65-70% mortality. Consider reducing the this compound dose to a range of 25-45 mg/kg daily, which has been shown to induce dose-related myelosuppression with lower mortality.[5]
Inadequate leucovorin rescue. Ensure the leucovorin dose and frequency are sufficient. For daily oral this compound doses of 25-45 mg/kg in rats, oral leucovorin doses of 1, 5, 20, or 50 mg/kg administered twice daily (at the time of this compound and 6 hours later) have shown dose-related protection against lethality and toxicity.[5]
Route of administration. Intravenous administration can lead to more acute toxicity. A single intravenous dose of 60 mg/kg in rats resulted in 20% mortality due to apparent CNS toxicity. Consider oral administration if appropriate for the study design.

Problem: Hematologic parameters in mice are significantly decreased, but no mortality is observed.

Possible Cause Troubleshooting Step
Expected dose-dependent toxicity. This compound toxicity at the hematological level in mice is comparable to that of methotrexate. This indicates that a decrease in hematopoietic progenitor cells is an expected outcome.
Need for leucovorin rescue. If the goal is to mitigate the hematologic toxicity, introduce a leucovorin rescue protocol. Simultaneous injection of leucovorin with this compound has been shown to significantly reduce the effects on peripheral blood cells and hematopoietic progenitors in mice.[6]
Monitoring time point. The nadir (lowest point) of blood cell counts typically occurs several days after drug administration. Ensure that blood samples are being collected at the appropriate time points to capture the peak toxicity.

Data Presentation

Table 1: Dose-Related Hematologic Toxicity of Oral this compound in Rats

This compound Dose (mg/kg/day, oral)Observed Hematologic and Other ToxicitiesMortality Rate
32Mild to moderate myelosuppression< 5%
65Severe degenerative enteropathy, bone marrow hypocellularity, decreased WBCs65-70%
80Severe degenerative enteropathy, bone marrow hypocellularity, decreased WBCs65-70%

Table 2: Leucovorin Rescue of Oral this compound Toxicity in Rats

This compound Dose (mg/kg/day, oral)Leucovorin Dose (mg/kg, oral, twice daily)Outcome
25, 35, 451, 5, 20, 50Dose-related protection against lethality and target organ toxicity.[5]

Table 3: Acute Intravenous Toxicity of this compound in Mice

ParameterValue
LD5062 mg/kg (186 mg/m²)[3]

Experimental Protocols

Protocol 1: Induction of Hematologic Toxicity with this compound in Rats

  • Animal Model: Male Wistar rats.

  • Drug Administration:

    • Prepare this compound solutions for oral gavage at concentrations to deliver 25, 35, and 45 mg/kg.

    • Administer the selected dose of this compound orally once daily for a predetermined study duration (e.g., 5-14 days).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., hypoactivity, diarrhea, emaciation).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and at selected time points post-treatment (e.g., day 3, 7, 14).

    • Perform complete blood counts (CBCs) to determine white blood cell (WBC) count, neutrophil count, platelet count, red blood cell (RBC) count, and hemoglobin levels.

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and collect bone marrow for histopathological analysis to assess cellularity.

Protocol 2: Leucovorin Rescue in this compound-Treated Rats

  • Animal Model: Male Wistar rats.

  • Drug Administration:

    • Administer this compound orally at a dose known to induce hematologic toxicity (e.g., 35 mg/kg/day).

    • Prepare Leucovorin solutions for oral gavage at concentrations to deliver 1, 5, 20, or 50 mg/kg.

    • Administer the selected dose of Leucovorin orally twice daily: the first dose at the same time as this compound and the second dose 6 hours later.[5]

  • Monitoring and Endpoint Analysis: Follow the same procedures as described in Protocol 1.

Protocol 3: Assessment of Hematologic Toxicity in Mice

  • Animal Model: DBA/2 mice or other appropriate strain.

  • Drug Administration:

    • Administer a single intraperitoneal or intravenous injection of this compound at various doses. The intravenous LD50 in mice is 62 mg/kg.[3]

  • Leucovorin Rescue (if applicable):

    • Administer leucovorin via simultaneous injection with this compound.

  • Monitoring:

    • Collect blood samples at baseline and 24 hours post-injection.

    • Perform CBCs to determine leukocyte counts and other hematological parameters.

  • Endpoint Analysis:

    • Assess the survival of hematopoietic progenitor cells using colony-forming unit assays (e.g., CFU-S, GM-CFC).

Mandatory Visualizations

Trimetrexate_Mechanism_of_Action cluster_folate_pathway Folate Metabolism Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purines Purines Tetrahydrofolate->Purines Thymidylate Thymidylate Tetrahydrofolate->Thymidylate DNA, RNA, Protein Synthesis DNA, RNA, Protein Synthesis Purines->DNA, RNA, Protein Synthesis Thymidylate->DNA, RNA, Protein Synthesis Cell_Death Cell_Death DNA, RNA, Protein Synthesis->Cell_Death This compound This compound This compound->Tetrahydrofolate Inhibits DHFR

Caption: Mechanism of this compound-induced cytotoxicity.

Leucovorin_Rescue_Pathway cluster_folate_pathway Folate Metabolism Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR DNA_RNA_Synthesis DNA, RNA, Protein Synthesis Tetrahydrofolate->DNA_RNA_Synthesis Cell_Survival Cell_Survival DNA_RNA_Synthesis->Cell_Survival This compound This compound This compound->Tetrahydrofolate Inhibits Leucovorin Leucovorin Leucovorin->Tetrahydrofolate Bypasses DHFR Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (Rat or Mouse) Dose_Selection Select this compound and Leucovorin Doses Animal_Model->Dose_Selection Administration Administer this compound +/- Leucovorin Dose_Selection->Administration Monitoring Daily Clinical Observation Administration->Monitoring Histopathology Bone Marrow Histopathology (optional) Administration->Histopathology Blood_Collection Collect Blood Samples (Baseline & Post-treatment) Monitoring->Blood_Collection CBC Perform Complete Blood Counts (CBC) Blood_Collection->CBC Data_Analysis Analyze Hematologic Parameters CBC->Data_Analysis Histopathology->Data_Analysis

References

Impact of Trimetrexate on liver function and transaminase levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Trimetrexate (B1681579). It provides answers to frequently asked questions and troubleshooting guidance for common experimental issues related to liver function and transaminase levels.

Frequently Asked Questions (FAQs)

Q1: What is the established impact of this compound on liver function?

A1: this compound therapy is associated with transient and generally mild elevations in serum transaminases (ALT and AST).[1][2] When administered with leucovorin (a common practice to reduce toxicity), elevations in ALT greater than five times the upper limit of normal (ULN) have been observed in 1% to 8% of patients in clinical trials.[2] While these elevations can occur, this compound has not been definitively linked to severe, clinically apparent acute liver injury with jaundice.[1][2] This is likely due to its limited clinical use, administration over short periods, and co-administration with leucovorin for host cell protection.[1] However, it is considered to have hepatotoxic potential.[1]

Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?

A2: The primary mechanism of action for this compound is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][3] This inhibition depletes intracellular tetrahydrofolate, a crucial coenzyme for the synthesis of thymidylate and purines. The disruption of DNA, RNA, and protein synthesis leads to cell death, particularly in rapidly dividing cells.[2][3] The elevation in serum enzymes is thought to be a direct result of this folate antagonism affecting hepatocytes.[2]

Q3: How is this compound metabolized, and how does this relate to the liver?

A3: this compound is extensively metabolized in the liver.[1] The main metabolic pathway involves oxidative O-demethylation, which is then followed by conjugation to either a glucuronide or sulfate.[1][3] Because the liver is the primary site of metabolism, any pre-existing hepatic dysfunction could potentially alter the drug's clearance and increase the risk of toxicity.[4][5] Studies using isolated perfused rat livers have been employed to investigate its metabolism and potential drug interactions.[6]

Q4: What is the typical frequency and magnitude of transaminase elevations observed with this compound administration?

A4: The frequency and severity of transaminase elevations are significantly influenced by the concurrent use of leucovorin.

  • Without Leucovorin: In cancer clinical trials where this compound was used without leucovorin rescue, serum ALT or AST elevations exceeding five times the ULN were reported in up to 20% of patients.[1]

  • With Leucovorin: In trials with HIV-infected patients treated for Pneumocystis jirovecii pneumonia, where this compound was co-administered with leucovorin, ALT elevations above five times the ULN occurred in 1% to 8% of patients.[2] These elevations were typically transient and often resolved or improved even as therapy continued.[2]

Q5: Are there known risk factors that increase the likelihood of this compound-related liver toxicity?

A5: Yes, pre-existing liver disease is a general risk factor for drug-induced liver injury.[5] Specifically for this compound, studies have shown that patients with low baseline serum albumin (hypoalbuminemia) and protein levels are at a significantly higher risk of experiencing severe or life-threatening toxic effects, including hepatic toxicity.[7][8] This suggests that serum protein levels may be a more sensitive indicator of hepatic function and risk than baseline transaminase levels.[7]

Troubleshooting Guides

Problem 1: Unexpectedly high or persistent transaminase elevations are observed in our in vivo model.

Possible Causes & Troubleshooting Steps:

  • Verify Leucovorin Rescue Protocol: Ensure that leucovorin is being co-administered at the correct dose and schedule relative to the this compound dose. Inadequate leucovorin rescue is a primary cause of increased toxicity.[4]

  • Assess Baseline Liver Health of Animals: Pre-existing, subclinical liver conditions in animal models can exacerbate this compound's effects. Review baseline liver function tests (ALT, AST, ALP, Bilirubin) for all subjects prior to dosing.

  • Check for Drug Interactions: Are you co-administering other compounds? Drugs that inhibit cytochrome P450 enzymes, such as cimetidine (B194882) or azole antifungals (e.g., ketoconazole), can impair this compound metabolism, leading to higher serum levels and increased toxicity.[1][4]

  • Evaluate Animal Diet and Husbandry: Malnutrition can lead to low glutathione (B108866) and protein stores, potentially increasing susceptibility to drug-induced liver injury.[9] Ensure standard dietary and housing conditions are met.

  • Dose and Schedule Verification: Double-check all calculations for the this compound dose and the administration schedule. High doses are directly correlated with increased toxicity.[7]

Problem 2: How should we monitor for potential hepatotoxicity in a preclinical study?

Recommended Monitoring Protocol:

  • Baseline Screening: Before initiating the study, perform a full liver panel on all animals. This should include ALT, AST, alkaline phosphatase (ALP), and total bilirubin.[1][10] A complete blood count (CBC) is also recommended as hematologic toxicity is the primary dose-limiting factor.[11]

  • Regular On-Study Monitoring: Monitor liver function and blood counts at least twice a week during the administration period.[10] For longer studies, the frequency can be adjusted after the initial dosing period.

  • Define Actionable Thresholds: Establish clear criteria for action based on monitoring results. For example, therapy interruption is recommended if transaminase or alkaline phosphatase concentrations rise to more than five times the upper limit of normal.[10]

Quantitative Data Summary

The following table summarizes the incidence of elevated liver function tests (LFTs) observed in clinical trials of this compound.

ParameterIncidencePopulation / ConditionsCitation
AST or ALT > 5x ULN Up to 20%Cancer patients, without leucovorin rescue.[1]
AST > 5x ULN 13.8%Trial patients (n=109), with leucovorin rescue.[11]
ALT > 5x ULN 11%Trial patients (n=109), with leucovorin rescue.[11]
ALT > 5x ULN 1% - 8%HIV patients with PCP, with leucovorin rescue.[2]
Alkaline Phosphatase > 5x ULN 4.6%Trial patients (n=109), with leucovorin rescue.[11]
Bilirubin > 2.5x ULN 1.8%Trial patients (n=109), with leucovorin rescue.[11]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Hepatotoxicity Using Primary Human Hepatocytes

This protocol provides a general framework for evaluating the direct cytotoxic potential of this compound on liver cells.

Objective: To determine the dose-dependent cytotoxic effect of this compound on primary human hepatocytes by measuring cell viability and enzyme leakage.

Methodology:

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated multi-well plates according to the supplier's instructions. Allow cells to form a confluent monolayer (typically 24-48 hours).

  • Dosing Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.

  • Treatment: Remove the plating medium from the hepatocytes and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Analysis:

    • LDH Assay: At each time point, collect a sample of the culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit. This indicates membrane integrity loss.

    • Cell Viability Assay: After collecting the supernatant, measure the viability of the remaining adherent cells using an assay such as MTT or a kit that measures intracellular ATP content (e.g., CellTiter-Glo®).

    • Transaminase Measurement: The activity of ALT and AST can also be measured in the culture supernatant as a more specific marker of hepatocyte injury.

  • Data Analysis: Calculate the percentage of cytotoxicity (for LDH) or the percentage of viability relative to the vehicle control. Plot the results against the this compound concentration to determine an IC₅₀ (the concentration that causes 50% inhibition of viability or maximal LDH release).

Protocol 2: In Vivo Assessment of this compound-Induced Liver Injury in a Rodent Model

This protocol outlines a study to evaluate the effects of this compound on liver function in rats or mice.

Objective: To assess the potential for this compound to cause liver injury in vivo through biochemical and histopathological analysis.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (or another appropriate rodent strain) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Group Allocation: Randomly assign animals to experimental groups (n=8-10 per group), including:

    • Group 1: Vehicle Control (e.g., saline, i.v.)

    • Group 2: this compound (low dose, i.v.) + Leucovorin (s.c. or i.p.)

    • Group 3: this compound (high dose, i.v.) + Leucovorin (s.c. or i.p.)

  • Dosing: Administer this compound and Leucovorin daily for a specified duration (e.g., 7 or 14 days). Doses should be based on literature or preliminary range-finding studies. Leucovorin should be administered concurrently or shortly after this compound.

  • Monitoring:

    • Clinical Observations: Observe animals daily for any clinical signs of toxicity (e.g., changes in activity, posture, grooming, body weight).

    • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at selected time points during the study (e.g., Day 3, 7, and at termination). A terminal blood collection via cardiac puncture is performed at necropsy.

  • Biochemical Analysis: Process blood samples to obtain serum. Analyze serum for key liver injury biomarkers: ALT, AST, ALP, and total bilirubin.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize all animals.

    • Perform a gross examination of the liver and other major organs. Record organ weights.

    • Collect liver tissue samples and fix them in 10% neutral buffered formalin.

    • Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A board-certified veterinary pathologist should perform a microscopic examination of the liver sections to evaluate for hepatocellular necrosis, inflammation, steatosis, or other pathological changes.

  • Data Analysis: Analyze biochemical data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treated groups with the vehicle control group. Correlate biochemical findings with histopathological observations.

Visualizations

Trimetrexate_Mechanism_of_Action substance substance enzyme enzyme process process effect effect drug drug DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) (Active Coenzyme) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate Synthesis Synthesis of: - Thymidine (DNA) - Purines (DNA, RNA) THF->Synthesis THF->Synthesis Disruption Disruption of DNA, RNA, and Protein Synthesis DHFR->THF This compound This compound This compound->DHFR Competitively Inhibits This compound->Disruption Leads to CellDeath Hepatocyte Injury / Cell Death Disruption->CellDeath Transaminase Release of Transaminases (ALT, AST) CellDeath->Transaminase

Caption: Mechanism of this compound-induced hepatotoxicity.

Experimental_Workflow start_end start_end step step decision decision action action stop stop start Start In Vivo Study baseline Collect Baseline Blood Samples (ALT, AST, ALP, Bili, CBC) start->baseline dose Administer this compound + Leucovorin baseline->dose monitor Monitor Blood Samples (Twice Weekly) dose->monitor check ALT/AST > 5x ULN? monitor->check continue_study Continue Dosing and Monitoring check->continue_study No interrupt Interrupt/Reduce Dose check->interrupt Yes continue_study->dose necropsy Scheduled Necropsy continue_study->necropsy End of Dosing Period recheck Re-check LFTs in 2-4 Days interrupt->recheck resolved Levels Decreasing? recheck->resolved resume Resume Dosing with Caution resolved->resume Yes resolved->necropsy No / Worsening resume->dose histopath Liver Histopathology necropsy->histopath end End of Study histopath->end

Caption: Workflow for monitoring liver function in preclinical studies.

References

Navigating Trimetrexate Administration: A Guide to Dosage Adjustment Based on Hematologic Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous management of Trimetrexate dosage is paramount to ensure experimental integrity and subject safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to dosage adjustments based on neutrophil and platelet counts.

This compound, a competitive inhibitor of dihydrofolate reductase (DHFR), plays a crucial role in disrupting the synthesis of DNA, RNA, and proteins, ultimately leading to cell death.[1][2] This mechanism makes it a potent agent in various research applications. However, its cytotoxic effects necessitate careful monitoring of hematologic parameters to mitigate potential toxicity. Myelosuppression is a primary dose-limiting toxic effect of this compound.[1] Concurrent administration of leucovorin, a reduced folate coenzyme, is essential to protect host cells from these cytotoxic effects.[3][4][5]

This guide offers clear, actionable advice on adjusting this compound dosage in response to changes in neutrophil and platelet counts, ensuring the continuity and reliability of your research.

Dosage Adjustment Guidelines for Hematologic Toxicity

Regular monitoring of complete blood counts, including absolute neutrophil counts (ANC) and platelet counts, is critical throughout the experimental period.[3] The following tables provide a structured approach to modifying this compound and leucovorin dosages based on the observed hematologic toxicity.

Table 1: this compound and Leucovorin Dosage Modification Based on Hematologic Toxicity

Toxicity GradeNeutrophil Count (cells/mm³)Platelet Count (cells/mm³)This compound DosageLeucovorin Dosage
1> 1,000> 75,00045 mg/m² once daily20 mg/m² every 6 hours
2750 - 1,00050,000 - 75,00045 mg/m² once daily40 mg/m² every 6 hours
3500 - 74925,000 - 49,99922 mg/m² once daily40 mg/m² every 6 hours
4< 500< 25,000See notes below40 mg/m² every 6 hours
Data sourced from multiple clinical guidelines.[6][7]

Important Considerations for Grade 4 Toxicity:

  • If Grade 4 hematologic toxicity occurs before Day 10 of treatment, this compound should be discontinued. Leucovorin should be continued at a dose of 40 mg/m² every 6 hours for an additional 72 hours.[2][7]

  • If Grade 4 toxicity occurs on or after Day 10, this compound may be withheld for up to 96 hours to allow for count recovery.[2][7]

    • If counts recover to Grade 3 or better within 96 hours, this compound can be resumed at a reduced dose of 22 mg/m².[2][7]

    • If counts do not recover to at least Grade 3 within 96 hours, this compound should be discontinued.[2][7]

Experimental Protocols

The dosage adjustment guidelines presented are derived from clinical studies designed to determine the maximum tolerated dose and efficacy of this compound. These studies typically involve dose-escalation protocols where cohorts of subjects are treated with increasing doses of this compound with concurrent leucovorin rescue. Hematologic parameters are closely monitored, and dose adjustments are made based on the severity of myelosuppression observed.

A common study design involves administering this compound daily for 21 days, with leucovorin given daily and for 72 hours after the last this compound dose.[6] Blood counts are monitored at least twice weekly to allow for timely dosage adjustments.[3]

Visualizing the Dosage Adjustment Workflow

The following diagram illustrates the logical workflow for adjusting this compound dosage based on hematologic monitoring.

DosageAdjustmentWorkflow Start Initiate this compound Treatment (45 mg/m² daily) + Leucovorin (20 mg/m² q6h) Monitor Monitor Neutrophil and Platelet Counts (Twice Weekly) Start->Monitor Grade1 Grade 1 Neutrophils > 1000 Platelets > 75,000 Monitor->Grade1 No Significant Toxicity Grade2 Grade 2 Neutrophils 750-1000 Platelets 50,000-75,000 Monitor->Grade2 Mild to Moderate Toxicity Grade3 Grade 3 Neutrophils 500-749 Platelets 25,000-49,999 Monitor->Grade3 Moderate to Severe Toxicity Grade4 Grade 4 Neutrophils < 500 Platelets < 25,000 Monitor->Grade4 Severe Toxicity ContinueNormal Continue Normal Dosing Grade1->ContinueNormal IncreaseLeucovorin Maintain this compound Dose Increase Leucovorin to 40 mg/m² q6h Grade2->IncreaseLeucovorin Reducethis compound Reduce this compound to 22 mg/m² Increase Leucovorin to 40 mg/m² q6h Grade3->Reducethis compound HandleGrade4 Handle Grade 4 Toxicity Grade4->HandleGrade4 ContinueNormal->Monitor IncreaseLeucovorin->Monitor Reducethis compound->Monitor BeforeDay10 Occurs Before Day 10? HandleGrade4->BeforeDay10 DiscontinueTMTX Discontinue this compound Continue Leucovorin for 72h BeforeDay10->DiscontinueTMTX Yes HoldTMTX Hold this compound for up to 96h BeforeDay10->HoldTMTX No (On or after Day 10) Recovered Counts Recover to Grade 3 within 96h? HoldTMTX->Recovered Recovered->Reducethis compound Yes Recovered->DiscontinueTMTX No

Caption: Workflow for this compound dosage adjustment.

This compound's Mechanism of Action: A Signaling Pathway Overview

This compound exerts its effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition depletes the intracellular pool of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.

DHFR_Inhibition_Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Catalyzes This compound This compound This compound->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA CellDeath Cell Death DNA_RNA->CellDeath

Caption: this compound's inhibition of the DHFR pathway.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for co-administering leucovorin with this compound?

A1: Leucovorin (folinic acid) is a reduced folate that can bypass the metabolic block induced by DHFR inhibitors like this compound. It is actively transported into mammalian host cells but not effectively into certain pathogens like Pneumocystis jirovecii, thus "rescuing" the host cells from the toxic effects of this compound while allowing the drug to exert its effect on the target organisms or cells.[4] Leucovorin therapy must be continued for 72 hours after the last dose of this compound to avoid life-threatening toxicity.[3]

Q2: How frequently should blood counts be monitored during this compound administration?

A2: Hematologic parameters, including absolute neutrophil counts (ANC) and platelet counts, should be monitored at least twice a week during therapy to allow for timely dosage adjustments and to mitigate the risk of severe myelosuppression.[3]

Q3: Can this compound be administered to subjects with pre-existing renal or hepatic impairment?

A3: Caution is advised. Treatment with this compound should be interrupted if serum creatinine (B1669602) levels rise above 2.5 mg/dL due to the drug, or if transaminase or alkaline phosphatase levels increase to more than five times the upper limit of normal.[3][6]

Q4: What are the signs of severe this compound toxicity that require immediate attention?

A4: Severe hematologic toxicity (Grade 4 neutropenia or thrombocytopenia) is a primary concern. Additionally, severe mucosal toxicity that interferes with oral intake or a fever (oral temperature ≥ 105°F/40.5°C) that cannot be controlled with antipyretics requires immediate discontinuation of treatment.[5]

Q5: What should be done if a dose of leucovorin is missed?

A5: It is critical that patients receive every scheduled dose of leucovorin. Failure to take the recommended dose and duration of leucovorin can lead to fatal toxicity.[5] If a dose is missed, the supervising researcher or a healthcare professional should be consulted immediately.

References

Technical Support Center: Acquired Resistance to Trimetrexate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to Trimetrexate (B1681579) (TMQ) in vitro. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound in vitro?

Acquired resistance to this compound, a lipophilic antifolate, primarily occurs through three main mechanisms:

  • Increased Dihydrofolate Reductase (DHFR) Levels: Overexpression of the target enzyme, DHFR, due to gene amplification is a common resistance mechanism.[1][2][3] This leads to an increased amount of enzyme that needs to be inhibited by the drug.

  • Altered DHFR with Reduced Drug Affinity: Mutations in the DHFR gene can lead to the expression of a variant enzyme with a lower binding affinity for this compound.[4][5] This means that higher concentrations of the drug are required to achieve the same level of enzyme inhibition.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, particularly P-glycoprotein (P-gp, encoded by the MDR1 or ABCB1 gene), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[6][7]

It is important to note that unlike the classical antifolate Methotrexate (B535133) (MTX), this compound resistance is generally not associated with impaired drug uptake via the reduced folate carrier (RFC) or with defects in polyglutamylation, as TMQ is not a substrate for these processes.[8]

Q2: How do I develop a this compound-resistant cell line?

This compound-resistant cell lines are typically developed by continuous exposure of a parental cell line to stepwise increasing concentrations of the drug.[9][10][11] The process involves:

  • Determining the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line.

  • Culturing the cells in a medium containing this compound at a concentration below the IC50.

  • Gradually increasing the this compound concentration in the culture medium as the cells adapt and resume proliferation.

  • Periodically assessing the IC50 of the cell population to monitor the development of resistance.

  • Once the desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a selective concentration of this compound to prevent the loss of the resistant phenotype.

Q3: My this compound IC50 values are inconsistent. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Cell Seeding Density: Ensure that the same number of cells is seeded in each well for every experiment, as variations in cell density can affect drug response.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock, as the drug may degrade over time in solution.

  • Assay Duration: The duration of the cell viability assay can significantly impact the IC50 value.[12] Standardize the incubation time with the drug across all experiments.

  • DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent and non-toxic to the cells (typically below 0.5%).

Troubleshooting Guides

DHFR Activity Assay

Problem: Low or no detectable DHFR activity in cell lysates.

  • Possible Cause 1: Improper Sample Preparation.

    • Solution: Ensure that cell lysates are prepared on ice to prevent protein degradation. Use a lysis buffer that is compatible with enzyme assays and contains protease inhibitors.[13]

  • Possible Cause 2: Inactive Enzyme.

    • Solution: Avoid repeated freeze-thaw cycles of the cell lysates and the purified DHFR enzyme (if used as a positive control).[14]

  • Possible Cause 3: Substrate Degradation.

    • Solution: Dihydrofolate (DHF) is unstable. Prepare fresh DHF solutions for each assay and protect them from light.[15]

Problem: High background signal in the DHFR activity assay.

  • Possible Cause: Non-enzymatic oxidation of NADPH.

    • Solution: Include a blank control containing all reaction components except the DHFR enzyme or cell lysate to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from the rates obtained with your samples.

Western Blot for DHFR Detection

Problem: No DHFR band is detected.

  • Possible Cause 1: Low Protein Concentration.

    • Solution: Ensure you are loading a sufficient amount of total protein per lane (typically 20-30 µg). Perform a protein quantification assay (e.g., BCA or Bradford) on your lysates.

  • Possible Cause 2: Inefficient Protein Transfer.

    • Solution: Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[16]

  • Possible Cause 3: Primary Antibody Issue.

    • Solution: Use a primary antibody that is validated for Western blotting and for the species you are working with. Optimize the antibody concentration and incubation time as recommended by the manufacturer.[17]

Problem: Multiple non-specific bands are observed.

  • Possible Cause 1: Antibody Concentration is too High.

    • Solution: Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.

  • Possible Cause 2: Inadequate Blocking.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

  • Possible Cause 3: Insufficient Washing.

    • Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[16]

P-glycoprotein (P-gp) Efflux Assay

Problem: No difference in fluorescent substrate accumulation between parental and resistant cells.

  • Possible Cause 1: Low P-gp Expression.

    • Solution: Confirm P-gp overexpression in your resistant cell line by Western blot or qPCR before performing functional assays.

  • Possible Cause 2: Incorrect Fluorescent Substrate.

    • Solution: Use a known P-gp substrate, such as Rhodamine 123 or Calcein-AM, for the efflux assay.

  • Possible Cause 3: Ineffective P-gp Inhibitor.

    • Solution: Use a potent P-gp inhibitor, such as Verapamil or Elacridar, as a positive control to demonstrate that the observed efflux is P-gp mediated.[18][19]

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineParental/ResistantThis compound IC50 (nM)Fold ResistanceReference
CCRF-CEMParental~5-[8]
CCRF-CEM/MTX60-PGAResistant (impaired transport)~51[8]
MOLT-3Parental~3-[4]
MOLT-3/TMQ200Resistant~600200[4]
A549Parental~10-[20]
A549/D16Docetaxel-Resistant~80.8[21]
A549/D32Docetaxel-Resistant~70.7[21]

Table 2: DHFR Enzyme Kinetics and Gene Expression in this compound Resistance

Cell LineParameterValueFold Change (vs. Parental)Reference
MOLT-3DHFR Ki for TMQ~0.1 nM-[4]
MOLT-3/TMQ200-MTX500DHFR Ki for TMQ~4.0 nM40[4]
HL-60DHFR Activity-1[22]
MTX-Resistant HL-60DHFR Activity-20[22]
Relapsed ALL PatientDHFR Gene Copy Number-2-4[1]

Experimental Protocols

Protocol 1: DHFR Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and literature.[13][15][23]

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Materials:

  • Cell lysate or purified DHFR

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH solution (10 mM in assay buffer, prepare fresh)

  • DHF solution (10 mM in assay buffer, prepare fresh)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold DHFR Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • x µL of cell lysate (e.g., 20-50 µg of total protein)

    • 10 µL of 10 mM NADPH solution

    • DHFR Assay Buffer to a final volume of 190 µL

  • Initiate Reaction: Add 10 µL of 10 mM DHF solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculation: Calculate the rate of NADPH consumption (ΔAbs/min) from the linear portion of the curve. DHFR activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Protocol 2: Western Blot for DHFR Protein Expression

This is a general protocol for Western blotting.[16][24]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DHFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-DHFR antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

Protocol 3: P-glycoprotein (P-gp) Efflux Assay (Fluorescent)

This protocol is based on the use of a fluorescent P-gp substrate.[18][25]

Principle: P-gp actively transports fluorescent substrates (e.g., Rhodamine 123) out of the cell. P-gp activity is inversely proportional to the intracellular accumulation of the fluorescent substrate.

Materials:

  • Parental and this compound-resistant cell lines

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • P-gp inhibitor (e.g., Verapamil)

  • Phenol red-free culture medium

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment:

    • For inhibitor-treated wells, pre-incubate the cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes.

    • Add the fluorescent P-gp substrate (e.g., 1 µM Rhodamine 123) to all wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove the extracellular substrate.

  • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.

  • Analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the P-gp inhibitor. A lower fluorescence in resistant cells that is restored by the inhibitor indicates P-gp-mediated efflux.

Visualizations

Folate_Metabolism_and_TMQ_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis (DNA, RNA) THF->DNA_Synthesis DHFR->THF Trimetrexate_in This compound Trimetrexate_in->DHFR Inhibition

Caption: Folate metabolism and the inhibitory action of this compound on DHFR.

TMQ_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms cluster_consequences Functional Consequences TMQ_Resistance Acquired this compound Resistance DHFR_Overexpression DHFR Gene Amplification -> Increased DHFR Protein TMQ_Resistance->DHFR_Overexpression DHFR_Mutation DHFR Gene Mutation -> Altered Enzyme Structure TMQ_Resistance->DHFR_Mutation Drug_Efflux MDR1 Gene Overexpression -> Increased P-glycoprotein TMQ_Resistance->Drug_Efflux Increased_Target Increased Enzyme Levels (Target Dilution) DHFR_Overexpression->Increased_Target Reduced_Affinity Decreased TMQ Binding to DHFR DHFR_Mutation->Reduced_Affinity Reduced_Intracellular_TMQ Decreased Intracellular Drug Concentration Drug_Efflux->Reduced_Intracellular_TMQ

Caption: Key mechanisms of acquired resistance to this compound in vitro.

Experimental_Workflow cluster_dev Development of Resistant Cell Line cluster_char Characterization of Resistance Start Parental Cell Line Stepwise_Exposure Stepwise increase in This compound concentration Start->Stepwise_Exposure Resistant_Line This compound-Resistant Cell Line Stepwise_Exposure->Resistant_Line IC50_Assay Determine IC50 (Cell Viability Assay) Resistant_Line->IC50_Assay DHFR_Analysis DHFR Analysis (Activity Assay, Western Blot, qPCR) Resistant_Line->DHFR_Analysis Efflux_Assay P-gp Efflux Assay Resistant_Line->Efflux_Assay Sequencing DHFR Gene Sequencing Resistant_Line->Sequencing

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

References

Validation & Comparative

Trimetrexate Demonstrates Efficacy in Preclinical Xenograft Models, Offering a Potential Alternative in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Trimetrexate (B1681579), a potent inhibitor of dihydrofolate reductase (DHFR), has shown significant antitumor activity in various preclinical xenograft models of human cancers, including colon, breast, and non-small cell lung cancer. These studies provide a compelling rationale for its consideration as a therapeutic agent, particularly in tumors resistant to classical antifolates like methotrexate (B535133). This comparison guide offers an objective overview of this compound's efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound distinguishes itself from methotrexate through its cellular transport mechanism. As a lipophilic agent, it does not rely on the reduced folate carrier system for cell entry, a common mechanism of methotrexate resistance.[1] This characteristic allows this compound to be effective against tumors that have developed resistance to methotrexate due to impaired transport.[1]

Comparative Efficacy in Xenograft Models

The following tables summarize the quantitative data on the antitumor activity of this compound and its alternatives in various human tumor xenograft models. Direct head-to-head comparative studies for all agents in the same model are limited; therefore, data is compiled from multiple independent studies, and experimental conditions are provided for context.

Colon Cancer Xenograft Models
DrugXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
This compound Murine Colon 26Not SpecifiedGood activity[2]
5-Fluorouracil (5-FU) HCT-15Not Specified65% TGI (with DMF as a solvent)[3]
5-Fluorouracil (5-FU) DLD-2Not Specified45-67% TGI (with DMF as a solvent)[3]
Methotrexate + 5-FU HxELC2MTX: 100 mg/kg; 5-FU: 25 mg/kgSlight elevation in [6-3H]FUra incorporation into RNA[4]

Note: TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Breast Cancer Xenograft Models
DrugXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
This compound Not SpecifiedNot SpecifiedPreclinical antitumor activity demonstrated[1][5]
Doxorubicin TNBC Patient-Derived Xenografts (7 models)Not Specified2-52% TGI[6]
mTOR Inhibitors (Rapamycin, Temsirolimus) TNBC Patient-Derived Xenografts (7 models)Not Specified77-99% TGI[6]
Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
DrugXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
This compound Not SpecifiedNot SpecifiedPreclinical antitumor activity demonstrated[1][5]
Pralatrexate (B1268) NCI-H4602 mg/kg52% TGI[7]
Methotrexate NCI-H4601 and 2 mg/kgLess active than Pralatrexate[7]
Pemetrexed NCI-H460150 mg/kgInactive[7]
Pralatrexate MV5222 mg/kg38% TGI[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

General Xenograft Model Establishment

A common procedure for establishing subcutaneous xenografts in immunodeficient mice (e.g., athymic nude mice) is as follows:

  • Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.[8]

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor formation.[8]

  • Implantation: A specific number of cells (typically 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Treatment is typically initiated when tumors reach a predetermined size.

dot

Fig. 1: General workflow for establishing and treating xenograft models.
This compound Administration Protocol (General)

While specific protocols vary between studies, a general guideline for this compound administration in xenograft models based on clinical and preclinical information is as follows:

  • Drug Preparation: this compound is reconstituted in a sterile vehicle suitable for injection (e.g., saline).

  • Dosing: The appropriate dose is calculated based on the body weight of the mouse. Doses in clinical studies have varied, and preclinical doses would be determined based on tolerability and efficacy studies in mice.[2][9]

  • Administration: this compound is typically administered via intravenous or intraperitoneal injection. The frequency of administration can range from daily for a set number of days to weekly schedules.[2]

  • Leucovorin Rescue: In some protocols, especially with higher doses of this compound, leucovorin may be co-administered to mitigate host toxicity.[10]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, ultimately leading to cell death in rapidly proliferating cancer cells.

dot

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Death Cell Death DNA_RNA_Synth->Cell_Death This compound This compound This compound->DHFR Inhibition DHFR->THF Product

Fig. 2: this compound's mechanism of action via DHFR inhibition.

Conclusion

The available preclinical data indicate that this compound holds promise as an anticancer agent, particularly in its ability to overcome methotrexate resistance. Its efficacy in colon, breast, and non-small cell lung cancer xenograft models warrants further investigation, including head-to-head comparative studies with current standard-of-care treatments in a wider range of patient-derived xenograft models. Such studies will be crucial to fully delineate its therapeutic potential and identify patient populations most likely to benefit from this compound therapy.

References

Trimetrexate Efficacy in Methotrexate-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Trimetrexate (B1681579) and Methotrexate (B535133) in cancer cell lines exhibiting resistance to Methotrexate. The data presented is compiled from in vitro studies and highlights the potential of this compound to overcome common mechanisms of Methotrexate resistance. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and drug development efforts.

Comparative Efficacy: this compound vs. Methotrexate

This compound has demonstrated significant cytotoxic activity in cancer cell lines that have developed resistance to Methotrexate. This efficacy is primarily attributed to its different mechanism of cellular uptake. Unlike Methotrexate, which relies on the reduced folate carrier (RFC) for transport into the cell, this compound is a lipophilic molecule that can enter cells via passive diffusion.[1][2] This allows it to bypass resistance mechanisms involving impaired or deficient RFC-mediated transport.[2][3]

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and Methotrexate in various methotrexate-resistant cancer cell lines.

Table 1: IC50 Values in Human T-Cell Leukemia Cell Lines (CCRF-CEM)

Cell LineResistance MechanismMethotrexate IC50 (µM)This compound IC50 (µM)Fold Resistance (MTX)Fold Sensitivity (TMQ)Reference
CCRF-CEM (Parental)-0.020.03--[4]
CCRF-CEM/MTX60-PGAImpaired Transport1.20.03601[4]
CCRF-CEM/MTX5000-PGAImpaired Transport & DHFR Amplification>1000.02>50001.5[4]
CCRF-CEM/MTX140-LVDHFR Amplification2.80.421400.07[4]
CCRF-CEM/MTX1500-LVDHFR Amplification304.515000.007[4]
CEM-RF (RFC-positive)-0.98 (4h exposure)7.5 (4h exposure)--[5]
CEM-FBP (RFC-deficient)Impaired Transport251 (4h exposure)0.059 (4h exposure)256127[5]

*PGA: Pteroylglutamic acid (oxidized folate); LV: Leucovorin (reduced folate). The culture conditions with different folate sources can influence the development of resistance mechanisms.

Table 2: IC50 Values in Human T-Cell Leukemia Cell Lines (MOLT-4)

Cell LineResistance MechanismMethotrexate IC50 (µM)This compound IC50 (µM)Fold Resistance (MTX)Fold Sensitivity (TMQ)Reference
MOLT-4 (Parental)-0.0150.04--[6]
MOLT-4/MTXImpaired Transport>10<0.01>667>4[6]

Table 3: IC50 Values in Other Cancer Cell Lines

Cell LineCancer TypeResistance MechanismMethotrexate IC50 (µM)This compound IC50 (µM)Reference
Saos-2Osteosarcoma-~0.035Not Reported[7]
Saos-2/MTX4.4OsteosarcomaNot specified~0.445Not Reported[8]
HT-29Colon Cancer-~0.01Not Reported[9]
HT-29 (MTX-resistant S-18)Colon CancerDHFR Amplification~600Not Reported[9]

Mechanisms of Action and Resistance

The primary target for both Methotrexate and this compound is the enzyme dihydrofolate reductase (DHFR).[10] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA, RNA, and protein synthesis and subsequent cell death.[11]

Resistance to Methotrexate commonly arises from two main mechanisms:

  • Impaired Cellular Transport: Reduced expression or function of the reduced folate carrier (RFC) prevents Methotrexate from efficiently entering the cell.[12]

  • DHFR Gene Amplification: Increased production of the DHFR enzyme requires higher concentrations of Methotrexate to achieve effective inhibition.[13]

This compound's lipophilic nature allows it to circumvent transport-based resistance.[1] While it can be affected by DHFR amplification, studies have shown its effectiveness in cell lines with this resistance mechanism, particularly when the primary resistance is due to impaired transport.[4]

G Mechanism of Action: Methotrexate vs. This compound cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MTX Methotrexate RFC Reduced Folate Carrier (RFC) MTX->RFC Transport TMQ This compound PassiveDiffusion Passive Diffusion TMQ->PassiveDiffusion Transport MTX_in MTX_in TMQ_in TMQ_in DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF Catalyzes DNA_RNA_Protein DNA, RNA, Protein Synthesis THF->DNA_RNA_Protein Required for CellDeath Cell Death DNA_RNA_Protein->CellDeath Inhibition leads to MTX_in->DHFR Inhibits TMQ_in->DHFR Inhibits

Caption: Comparative cellular uptake and mechanism of action of Methotrexate and this compound.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or Methotrexate. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

G Experimental Workflow: MTT Cytotoxicity Assay Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 AddDrug Add drug dilutions Incubate1->AddDrug Incubate2 Incubate for 72h AddDrug->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: A typical workflow for determining drug cytotoxicity using the MTT assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the activity of the DHFR enzyme and the inhibitory potential of compounds like this compound and Methotrexate.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity of the enzyme is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Enzyme and Inhibitor Incubation: In a cuvette or 96-well plate, add the reaction buffer, a source of DHFR (e.g., purified enzyme or cell lysate), and the inhibitor (this compound or Methotrexate) at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrates, dihydrofolate and NADPH.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Determine the IC50 value of the inhibitor, which is the concentration that causes 50% inhibition of DHFR activity.

G Experimental Workflow: DHFR Inhibition Assay Start Start PrepareBuffer Prepare reaction buffer, DHFR enzyme, and inhibitor Start->PrepareBuffer Mix Mix buffer, enzyme, and inhibitor in cuvette/plate PrepareBuffer->Mix Incubate Pre-incubate Mix->Incubate AddSubstrates Add DHF and NADPH to start reaction Incubate->AddSubstrates Measure Measure absorbance decrease at 340 nm (kinetic) AddSubstrates->Measure Calculate Calculate reaction rates and determine IC50 Measure->Calculate End End Calculate->End

Caption: A generalized workflow for assessing DHFR enzyme inhibition.

Cellular Drug Transport Assay

This assay is used to measure the uptake of drugs like Methotrexate into cancer cells.

Principle: Radiolabeled drug ([3H]-Methotrexate) is incubated with cells, and the amount of radioactivity accumulated inside the cells over time is measured.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in a transport buffer (e.g., Krebs-Ringer buffer) at a known density.

  • Initiate Uptake: Add radiolabeled Methotrexate to the cell suspension to initiate the uptake process.

  • Time Points: At various time points, take aliquots of the cell suspension.

  • Stop Uptake: Stop the transport process by adding an ice-cold "stop solution" (e.g., buffer with a high concentration of unlabeled Methotrexate) and immediately centrifuging the cells to separate them from the extracellular medium.

  • Cell Lysis and Scintillation Counting: Wash the cell pellet to remove any remaining extracellular radiolabel. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the intracellular drug concentration over time to determine the initial rate of transport (influx).

G Experimental Workflow: Drug Transport Assay Start Start PrepareCells Prepare cell suspension in transport buffer Start->PrepareCells AddRadiolabel Add radiolabeled drug (e.g., [3H]-MTX) PrepareCells->AddRadiolabel IncubateTime Incubate and take samples at different time points AddRadiolabel->IncubateTime StopTransport Stop transport with ice-cold stop solution IncubateTime->StopTransport WashCells Wash cells to remove extracellular label StopTransport->WashCells LyseAndCount Lyse cells and measure radioactivity WashCells->LyseAndCount Analyze Calculate transport rate LyseAndCount->Analyze End End Analyze->End

Caption: A typical workflow for measuring cellular drug uptake.

Conclusion

The presented data and methodologies underscore the potential of this compound as a therapeutic agent in the context of Methotrexate-resistant cancers, particularly those with impaired drug transport. Its ability to enter cells independently of the reduced folate carrier makes it a valuable alternative or sequential agent. Further research into the efficacy of this compound in a broader range of Methotrexate-resistant tumor types and in combination with other chemotherapeutic agents is warranted. The provided protocols and diagrams serve as a foundational resource for researchers to design and execute experiments aimed at further elucidating the role of this compound in overcoming antifolate resistance.

References

In vivo comparison of Trimetrexate and methotrexate on the immune system

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antifolate therapeutics, both Trimetrexate (B1681579) (TMQ) and Methotrexate (B535133) (MTX) have carved out significant roles, primarily through their potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis.[1][2] While Methotrexate is a long-established cornerstone in the treatment of various cancers and autoimmune diseases, this compound, a lipophilic analogue, presents an alternative with distinct pharmacokinetic properties.[3][4][5] This guide provides an objective in vivo comparison of their effects on the immune system, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Both this compound and Methotrexate exert their primary immunomodulatory effects by competitively inhibiting dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][6] By blocking this pathway, both drugs effectively halt the proliferation of rapidly dividing cells, including activated lymphocytes, leading to immunosuppression.[7][8] this compound, being more lipid-soluble, can enter cells via passive diffusion, bypassing the carrier-mediated transport required by Methotrexate, which may be advantageous in overcoming certain mechanisms of drug resistance.[4][8][9]

DHFR_Inhibition_Pathway cluster_cell Immune Cell cluster_drugs Antifolate Drugs DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines_Pyrimidines Purine (B94841) & Pyrimidine Synthesis THF->Purines_Pyrimidines required for DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation DHFR->THF catalyzes This compound This compound This compound->DHFR inhibits Methotrexate Methotrexate Methotrexate->DHFR inhibits

Fig. 1: Mechanism of DHFR Inhibition

In Vivo Immunosuppressive Efficacy: A Comparative Analysis

Experimental data from murine models provides a direct comparison of the in vivo immunosuppressive effects of this compound and Methotrexate.

ParameterThis compound (TMQ)Methotrexate (MTX)Key FindingsReference
T-Dependent Antibody Formation (in vivo) Dose-dependent suppressionDose-dependent suppressionMTX appeared to be more immunosuppressive than TMQ in vivo.[7]
Natural Killer (NK) Cell Activity (in vivo) Significantly decreasedSignificantly decreasedNo substantial differences were observed between the two drugs.[7]

Impact on Immune Cell Populations

Both drugs demonstrate profound effects on various lymphocyte populations due to their anti-proliferative nature.

  • T-Cells: Methotrexate has been shown to inhibit T-cell proliferation and, in some contexts, modulate cytokine production.[10] It can also induce apoptosis in activated T-cells.[11] While direct comparative in vivo studies on T-cell subsets are limited, the fundamental mechanism of DHFR inhibition suggests this compound would have similar anti-proliferative effects on T-cells.

  • B-Cells: Both this compound and Methotrexate are potent suppressors of B-cell function, reducing the number of antibody-forming cells and IgM production.[8] Their inhibitory action targets events preceding and during the S phase of the B-cell cycle.[8]

In Vivo Toxicity Profile

The primary toxicity for both this compound and Methotrexate is hematologic, a direct consequence of their inhibitory effect on rapidly dividing hematopoietic stem cells.[4][5]

Toxicity ParameterThis compound (TMQ)Methotrexate (MTX)NotesReferences
Primary Toxicity HematologicHematologic (Bone marrow suppression)Dose-limiting for both drugs.[4][5][12]
Hematological Effects Thrombocytopenia, NeutropeniaPancytopenia, Leukopenia, ThrombocytopeniaThis compound toxicity is rapidly reversible.[5][13]
Other Toxicities Mucositis, skin rashMucositis, hepatotoxicity, nephrotoxicity, pulmonary toxicityMTX toxicity can be severe and requires careful monitoring.[5][13][14]

Experimental Protocols

T-Dependent Antibody Response Assay (in vivo)

This assay evaluates the ability of the immune system to mount an antibody response to a T-cell dependent antigen, such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH).[15][16][17][18][19]

Methodology:

  • Animal Model: BALB/c mice are commonly used.[16]

  • Drug Administration: Mice are treated with this compound or Methotrexate at various doses and schedules prior to and/or after immunization.

  • Immunization: Mice are immunized intraperitoneally with a T-dependent antigen (e.g., a suspension of SRBC or KLH).[17][18]

  • Sample Collection: Blood samples are collected at specific time points post-immunization (e.g., day 5 or 7 for primary response).[18]

  • Antibody Titer Measurement: The serum is analyzed for antigen-specific IgM and IgG antibodies using techniques like ELISA or cytometric bead array (CBA).[15][16] The number of plaque-forming cells (PFCs) in the spleen can also be quantified.

  • Data Analysis: The antibody titers or PFC counts in the drug-treated groups are compared to a vehicle-treated control group to determine the extent of immunosuppression.

TDAR_Workflow cluster_protocol T-Dependent Antibody Response Assay Workflow start Start: BALB/c Mice drug_admin Drug Administration (TMQ or MTX) start->drug_admin immunization Immunization (e.g., SRBC, KLH) drug_admin->immunization sample_collection Blood/Spleen Collection immunization->sample_collection analysis Antibody Analysis (ELISA, PFC Assay) sample_collection->analysis end End: Assess Immunosuppression analysis->end

Fig. 2: T-Dependent Antibody Response Assay Workflow
Natural Killer (NK) Cell Activity Assay (in vivo/ex vivo)

This assay measures the cytotoxic activity of NK cells, a component of the innate immune system.[20][21][22][23][24]

Methodology:

  • Animal Model: Mice (e.g., C57BL/6) are treated with this compound, Methotrexate, or a vehicle control.

  • Effector Cell Preparation: Spleens are harvested from the mice, and splenocytes are isolated to be used as effector cells. NK cells can be enriched from this population.[20][23]

  • Target Cell Preparation: A suitable NK-sensitive target cell line (e.g., YAC-1 lymphoma cells) is labeled with a marker, such as radioactive chromium (51Cr) or a fluorescent dye.[21][24]

  • Co-culture: The effector cells (splenocytes) are co-cultured with the labeled target cells at various effector-to-target ratios.

  • Cytotoxicity Measurement: The release of the label (e.g., 51Cr) from the target cells into the supernatant is measured, which is proportional to the degree of cell lysis by NK cells. Flow cytometry-based methods can also be used to quantify target cell death.[20]

  • Data Analysis: The percentage of specific lysis is calculated for each group, and the results from the drug-treated groups are compared to the control group.

Lymphocyte Proliferation Assay (in vivo)

This assay assesses the ability of lymphocytes to proliferate in response to a stimulus.[3][25][26][27][28]

Methodology:

  • Animal Model: Mice are treated with the test compounds.

  • In Vivo Labeling: A proliferation marker, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is administered to the mice.[25] EdU is incorporated into the DNA of dividing cells.

  • Cell Isolation: Lymphocytes are isolated from relevant tissues (e.g., spleen, lymph nodes).

  • Staining: The isolated cells are stained for surface markers to identify specific lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells) and are then processed for EdU detection using a click chemistry reaction with a fluorescent azide.[25]

  • Flow Cytometry Analysis: The percentage of EdU-positive cells within each lymphocyte subset is determined by flow cytometry, providing a measure of in vivo proliferation.

  • Data Analysis: The proliferation rates in the drug-treated groups are compared to the control group.

Signaling Pathways and Downstream Effects

The inhibition of DHFR by this compound and Methotrexate has several downstream consequences that contribute to their immunosuppressive effects. A key outcome is the depletion of tetrahydrofolate, which not only inhibits DNA and RNA synthesis but also affects other metabolic pathways. For Methotrexate, an additional mechanism involves the accumulation of adenosine (B11128), which has potent anti-inflammatory properties through its interaction with adenosine receptors on immune cells.[11][29] This leads to the downregulation of pro-inflammatory cytokine production.

Downstream_Signaling cluster_main Downstream Effects of DHFR Inhibition cluster_dna_rna Nucleotide Synthesis cluster_adenosine Adenosine Signaling (Methotrexate) DHFR_Inhibition DHFR Inhibition (this compound & Methotrexate) THF_depletion Tetrahydrofolate Depletion DHFR_Inhibition->THF_depletion AICAR_accumulation AICAR Accumulation DHFR_Inhibition->AICAR_accumulation MTX specific Purine_depletion Purine Synthesis Inhibition THF_depletion->Purine_depletion Thymidylate_depletion Thymidylate Synthesis Inhibition THF_depletion->Thymidylate_depletion DNA_RNA_inhibition Inhibition of DNA & RNA Synthesis Purine_depletion->DNA_RNA_inhibition Thymidylate_depletion->DNA_RNA_inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_RNA_inhibition->Cell_Cycle_Arrest Adenosine_increase Increased Extracellular Adenosine AICAR_accumulation->Adenosine_increase Adenosine_receptors Activation of Adenosine Receptors Adenosine_increase->Adenosine_receptors Anti_inflammatory Anti-inflammatory Effects Adenosine_receptors->Anti_inflammatory Immunosuppression Immunosuppression Anti_inflammatory->Immunosuppression Apoptosis Apoptosis of Activated Lymphocytes Cell_Cycle_Arrest->Apoptosis Apoptosis->Immunosuppression

Fig. 3: Downstream Signaling of DHFR Inhibitors

Conclusion

Both this compound and Methotrexate are potent in vivo immunosuppressants, primarily acting through the inhibition of dihydrofolate reductase. Experimental evidence suggests that while both drugs effectively suppress T-dependent antibody formation and NK cell activity, Methotrexate may exhibit stronger immunosuppressive effects in vivo for T-dependent antibody responses.[7] The choice between these two agents in a research or clinical setting will depend on the specific application, desired pharmacokinetic profile, and consideration of their distinct toxicity profiles. This compound's ability to bypass conventional folate transport mechanisms makes it a valuable tool, particularly in the context of Methotrexate resistance.[4] Further head-to-head in vivo studies are warranted to delineate more subtle differences in their effects on specific immune cell subsets and cytokine profiles.

References

Unraveling Drug Resistance: A Comparative Guide to Trimetrexate Cross-Resistance with Other Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for more effective cancer therapies. Trimetrexate (TMQ), a lipophilic antifolate, has been a subject of extensive research due to its distinct properties compared to the classical antifolate, methotrexate (B535133) (MTX). This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other widely used chemotherapeutic agents, supported by experimental data and detailed methodologies.

This compound distinguishes itself from methotrexate by its ability to enter cells via passive diffusion, bypassing the reduced folate carrier (RFC) which is a common mechanism of methotrexate resistance. However, resistance to this compound can still emerge through various mechanisms, often leading to cross-resistance with other anticancer drugs. The two primary mechanisms governing this compound resistance are the overexpression of the multidrug resistance protein 1 (MDR1 or P-glycoprotein) and alterations in the target enzyme, dihydrofolate reductase (DHFR).

Quantitative Analysis of Cross-Resistance

The following table summarizes the cross-resistance profiles of this compound with other chemotherapeutic agents in various cancer cell lines. The data is presented as the fold-resistance, which is the ratio of the half-maximal inhibitory concentration (IC50) of the resistant cell line to that of the parental (sensitive) cell line.

Cell LineResistant toCross-Resistant toFold Resistance to this compoundOther Cross-Resistances (Fold Resistance)Primary Resistance MechanismReference
Human Carcinoma Cells (Various)Doxorubicin (B1662922)This compound17 - 26Doxorubicin (variable)MDR1 Overexpression[1][2]
Human Leukemia (MOLT-3/TMQ)This compoundMethotrexate, Vincristine (B1662923), Doxorubicin, Daunorubicin, MitoxantroneHigh (not specified)Not specifiedIncreased DHFR activity and MDR1 Overexpression[3]
Hamster CellsMethotrexateThis compound96Methotrexate (145)DHFR Overproduction (93-fold)[1][2]
Human Ovarian Cancer (A2780AD)DoxorubicinCisplatin, L-phenylalanine mustardNot specifiedDoxorubicin (62.5), Cisplatin (4.6), L-PAM (4.9)Not specified[4]
Human Breast Cancer (VCR/MCF7)VincristineNot specifiedNot specifiedVincristine (1435)Not specified[5]
Human Osteosarcoma (Saos-2/MTX4.4)MethotrexateIfosfamide, Doxorubicin, Epirubicin, TheprubicinNot specifiedMethotrexate (12.73)Not specified[6]

Key Mechanisms of this compound Cross-Resistance

Multidrug Resistance (MDR) Phenotype

The overexpression of the MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump, is a major driver of cross-resistance involving this compound. P-gp actively transports a wide range of hydrophobic drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.

  • This compound as a Substrate for P-gp: Unlike the hydrophilic methotrexate, the lipophilic nature of this compound makes it a substrate for P-gp.[7] Consequently, cancer cells that have developed resistance to other P-gp substrates, such as doxorubicin and vinca (B1221190) alkaloids, often exhibit cross-resistance to this compound.[1][3]

  • Reversal of Resistance: The P-gp-mediated resistance to this compound can be reversed by inhibitors of the pump, such as verapamil.[3] Verapamil has been shown to enhance the accumulation and cytotoxicity of drugs that are P-gp substrates in resistant cells.

Alterations in Dihydrofolate Reductase (DHFR)

DHFR is the primary target of antifolates like this compound and methotrexate. Changes in DHFR can lead to resistance not only to the selecting agent but also to other drugs targeting the same enzyme.

  • DHFR Gene Amplification: An increase in the number of copies of the DHFR gene leads to higher levels of the DHFR enzyme.[8] This increased enzyme concentration requires higher drug concentrations to achieve a therapeutic effect, resulting in resistance. Cells with DHFR amplification are typically cross-resistant to both methotrexate and this compound.[1][2]

  • DHFR Mutations: Mutations in the DHFR gene can alter the enzyme's structure, reducing its affinity for antifolate drugs.[7] The pattern of cross-resistance in such cases depends on the specific mutation. Some mutations may confer resistance to methotrexate but not to this compound, or vice versa.

Experimental Protocols

Establishment of Drug-Resistant Cell Lines

A common method to develop drug-resistant cell lines is through stepwise exposure to increasing concentrations of the chemotherapeutic agent.

  • Initial IC50 Determination: Determine the initial sensitivity of the parental cell line to the drug by performing a cytotoxicity assay (e.g., MTT assay) to calculate the IC50 value.[9][10]

  • Stepwise Drug Exposure: Culture the cells in a medium containing the drug at a concentration equal to or slightly below the IC50.[10][11]

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration in the culture medium. This process is repeated over several months.[10][11]

  • Verification of Resistance: Periodically, perform cytotoxicity assays to determine the new IC50 of the cell population. A significant increase in the IC50 value compared to the parental cell line confirms the development of resistance.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Drug Treatment: Expose the cells to a range of concentrations of the chemotherapeutic agents for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[1][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[1][12]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][12]

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[13]

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in this compound cross-resistance, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

cluster_0 MDR1-Mediated Resistance TMQ_in This compound (TMQ) (extracellular) TMQ_cell TMQ (intracellular) TMQ_in->TMQ_cell Passive Diffusion Pgp P-glycoprotein (MDR1) TMQ_cell->Pgp TMQ_out TMQ (extracellular) Pgp->TMQ_out Efflux Doxo_out Doxorubicin (extracellular) Pgp->Doxo_out Efflux Vinca_out Vinca Alkaloids (extracellular) Pgp->Vinca_out Efflux Doxo_in Doxorubicin (extracellular) Doxo_cell Doxorubicin (intracellular) Doxo_in->Doxo_cell Passive Diffusion Doxo_cell->Pgp Vinca_in Vinca Alkaloids (extracellular) Vinca_cell Vinca Alkaloids (intracellular) Vinca_in->Vinca_cell Passive Diffusion Vinca_cell->Pgp

Caption: MDR1-mediated efflux of this compound and other chemotherapies.

cluster_1 DHFR-Mediated Resistance DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis THF->DNA_synthesis DHFR->THF TMQ This compound TMQ->DHFR Inhibition MTX Methotrexate MTX->DHFR Inhibition

Caption: Inhibition of DHFR by this compound and Methotrexate.

start Start parental Parental Cell Line start->parental ic50_initial Determine Initial IC50 (e.g., MTT Assay) parental->ic50_initial stepwise Stepwise Exposure to Increasing Drug Concentrations ic50_initial->stepwise resistant Establish Resistant Cell Line stepwise->resistant ic50_resistant Determine IC50 of Resistant Line resistant->ic50_resistant cross_resistance Test Cross-Resistance to Other Chemotherapies resistant->cross_resistance data_analysis Data Analysis and Comparison ic50_resistant->data_analysis cross_resistance->data_analysis end End data_analysis->end

Caption: Experimental workflow for cross-resistance studies.

References

A Comparative Analysis of the Pharmacokinetics of Trimetrexate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a thorough understanding of a drug candidate's pharmacokinetic profile is essential for its successful clinical application. This guide offers a comparative analysis of the pharmacokinetic properties of Trimetrexate (B1681579) and its key analogs—Methotrexate (B535133), Pemetrexed (B1662193), and Lometrexol (B1675047). All four compounds are antifolate agents that function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA, RNA, and proteins. Their efficacy and therapeutic applications are closely tied to their absorption, distribution, metabolism, and excretion within the body.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its analogs, compiled from various clinical studies. These values can vary based on patient populations and study conditions.

ParameterThis compoundMethotrexatePemetrexedLometrexol
Terminal Half-life (t½) 13 - 18 hours[1][2]5 - 8 hours[3]~3.5 hours[4][5]Mean half-lives of 0.23, 2.9, and 25.0 hours have been reported[6]
Clearance (CL) 36.5 ± 21 mL/min/m²[7]4.8 - 7.8 L/h[3]91.6 mL/min[4][5]1.6 ± 0.6 L/h/m²[6]
Volume of Distribution (Vd) 0.62 L/kg[1]-Central: 12.9 L, Peripheral: 3.38 L[4][5]4.7 - 15.8 L/m²[8]
Protein Binding Extensive[2]--78 ± 3%[8]
Primary Route of Elimination Biotransformation[9]Renal Excretion[3]Renal Excretion[10]Renal Excretion[8]

Dihydrofolate Reductase (DHFR) Signaling Pathway

This compound and its analogs exert their cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR).[11][12][13] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[14][15] By blocking DHFR, these drugs deplete the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis, and ultimately, cell death.[2][12][13]

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Drug Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR Co-factor NADP NADP+ DHFR->THF Product DHFR->NADP DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death Inhibition leads to This compound This compound & Analogs This compound->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) inhibition pathway by this compound and its analogs.

Experimental Protocols

The quantification of this compound and its analogs in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[16]

LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol provides a general framework for the quantitative analysis of this compound.

1. Sample Preparation (Protein Precipitation): [16][17]

  • To 50 µL of human plasma, add 150 µL of a solution containing the internal standard (e.g., this compound-¹³C₂,¹⁵N) in acetonitrile.[16]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed to separate this compound from other plasma components.

  • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.

  • Injection Volume: 5 µL of the prepared sample is injected into the LC system.[16]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

    • This compound Transition: m/z 324.2 → 293.2

    • Internal Standard (this compound-¹³C₂,¹⁵N) Transition: m/z 327.2 → 296.2

4. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against a series of known concentrations.

  • The concentration of this compound in the unknown samples is then determined from this calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis Plasma Human Plasma Sample IS_Addition Addition of Internal Standard (this compound-¹³C₂,¹⁵N) Plasma->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation MS_Ionization Mass Spectrometry (Positive ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Calibration_Curve Calibration Curve Generation MS_Detection->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal Procedures for Trimetrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of the potent cytotoxic agent, trimetrexate (B1681579), is a critical aspect of laboratory and environmental safety.[1] Adherence to proper disposal protocols is essential to mitigate the risks associated with exposure to this hazardous pharmaceutical waste.[1] this compound is classified as a hazardous drug, and all waste generated from its handling must be managed as hazardous chemotherapy waste.[1]

Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)

Before beginning any work with this compound, it is imperative to handle the compound within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol generation.[1] The following personal protective equipment is mandatory to prevent accidental exposure.

PPE ComponentSpecificationRecommended Action
Gloves Chemotherapy-rated nitrile glovesDouble-gloving is required. Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[1]
Gown Disposable, low-permeability gownMust have a solid front, long sleeves, and tight-fitting cuffs.[1]
Eye Protection Safety glasses or gogglesEssential for protecting against splashes.[1]
Respiratory Protection N95 or higher-level respiratorMay be necessary when there is a risk of aerosol generation.[1]

In the event of accidental contact with skin or mucosa, the affected area should be washed immediately and thoroughly with soap and water.[2][3][4]

Step-by-Step Disposal Procedures for this compound Waste

The disposal of this compound and associated materials must comply with all federal, state, and local regulations for hazardous waste.

Step 1: Segregation of this compound Waste

Proper segregation at the point of generation is crucial. Do not mix this compound waste with other chemical or non-hazardous waste. All items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous chemotherapy waste.

Categories of this compound Waste Include:

  • Unused or Expired this compound: The original container with any remaining drug.

  • Contaminated Labware: Vials, syringes (without needles), IV bags, tubing, and any glassware or plasticware.[5]

  • Contaminated Personal Protective Equipment (PPE): Used gloves, gowns, and other disposable protective gear.[5]

  • Sharps: Needles, broken glass, or other contaminated items that can puncture the skin.

  • Spill Cleanup Materials: Absorbent pads, wipes, and other materials used to clean a this compound spill.

Step 2: Containerization of Waste

  • Non-Sharp Waste: Place unused or partially used vials, contaminated IV bags, tubing, gloves, and gowns into a designated, leak-proof hazardous waste container, clearly labeled as "Hazardous Chemotherapy Waste" or "Trace Chemo."[1][6] These containers are often color-coded yellow.[7]

  • Bulk Chemotherapy Waste: This includes any amount of this compound that is not considered "RCRA empty" (less than 3% of the former volume).[8] This waste, such as partially full IV bags or vials, should be disposed of in a container marked for bulk chemo waste, often a black container.[6]

  • Sharps Waste: All needles and syringes must be placed directly into a puncture-resistant sharps container designated for chemotherapy waste.[5] Do not crush, clip, or recap needles.[5]

  • Original Containers: Whenever possible, leave residual amounts of the chemical in its original container for disposal.[9] Ensure containers are suitable and securely closed.[9]

Step 3: Labeling and Storage

All waste containers must be clearly labeled with the contents ("this compound Waste," "Cytotoxic Waste") and the appropriate hazard symbols. Store the sealed containers in a designated, secure area away from general lab traffic while awaiting pickup by a certified hazardous waste disposal service.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.[6] The standard procedure for chemotherapy waste is incineration at high temperatures to ensure complete destruction of the cytotoxic compounds.[6][10]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound-related materials.

G cluster_start cluster_classification Waste Classification cluster_disposal Containerization & Disposal cluster_end start This compound Waste Generated is_sharp Is the item a sharp (needle, contaminated glass)? start->is_sharp is_ppe Is it contaminated PPE (gloves, gown)? is_liquid_or_solid Is it liquid/solid waste (unused drug, vials, IV bags)? is_sharp->is_ppe No sharps_container Place in designated Chemotherapy Sharps Container is_sharp->sharps_container Yes is_ppe->is_liquid_or_solid No trace_chemo_bin Place in Trace Chemotherapy Waste Bin (Yellow) is_ppe->trace_chemo_bin Yes bulk_chemo_bin Is it 'RCRA Empty'? is_liquid_or_solid->bulk_chemo_bin Yes end_node Arrange for pickup by Certified Hazardous Waste Disposal (for Incineration) sharps_container->end_node trace_chemo_bin->end_node bulk_chemo_bin->trace_chemo_bin Yes (<3% remaining) bulk_bin_action Place in Bulk Chemotherapy Waste Bin (Black) bulk_chemo_bin->bulk_bin_action No (>3% remaining) bulk_bin_action->end_node

Caption: Workflow for this compound Waste Segregation and Disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Trimetrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Trimetrexate. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a potent cytotoxic agent requiring stringent handling procedures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is required. Change outer gloves every 30-60 minutes or immediately if contaminated.[1]Prevents skin contact with the cytotoxic agent. Double-gloving provides an additional barrier against contamination.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[1]Protects against splashes and contamination of personal clothing.
Eye Protection Wear tightly fitting safety goggles or a face shield.[1]Protects the eyes and face from accidental splashes of this compound.
Respiratory Protection An N95 or higher-level respirator should be used when there is a risk of generating aerosols or handling the powder form of the drug.[1]Minimizes the risk of inhaling airborne particles of the cytotoxic agent.

Occupational Exposure Limits (OEL):

Currently, there is no established specific Occupational Exposure Limit (OEL) for this compound from major regulatory bodies such as OSHA or NIOSH. However, for potent or toxic drugs, the pharmaceutical industry often aims for OELs of less than 10 µg/m³[1]. Given the cytotoxic nature of this compound, a conservative approach to minimize exposure is essential.

Operational and Disposal Plans

Handling Procedures:

  • Designated Area: All handling of this compound, including preparation, weighing, and administration, must be conducted in a designated area, such as a restricted access room. This area should be clearly marked with warning signs indicating the presence of a hazardous drug.

  • Engineering Controls: All work with this compound powder or solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the generation of aerosols and airborne particles.[1]

  • Decontamination: Decontaminate all surfaces and equipment after handling this compound. Use a suitable decontamination agent, such as a bleach solution, followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water.

  • Spill Management: In case of a spill, immediately alert personnel in the area. The spill should be cleaned by trained personnel wearing appropriate PPE. Use a spill kit specifically designed for cytotoxic drugs.

Disposal Plan:

This compound and all materials that come into contact with it are considered hazardous chemotherapy waste and must be disposed of accordingly.

  • Waste Segregation: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

  • Disposal Method: Do not dispose of this compound waste in regular trash or down the drain. Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. This typically involves incineration at a licensed hazardous waste facility.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

Trimetrexate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in BSC/Fume Hood A->B Proceed C Weigh/Reconstitute this compound B->C Enter BSC D Perform Experimental Procedure C->D Execute E Decontaminate Work Area & Equipment D->E Complete F Segregate & Label Waste E->F Collect G Store Waste in Designated Area F->G Store H Dispose via Licensed Hazardous Waste Vendor G->H Schedule I Doff PPE in Correct Sequence H->I Final Step

A procedural workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.